N-(5-amino-2-methoxyphenyl)methanesulfonamide
Description
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Properties
IUPAC Name |
N-(5-amino-2-methoxyphenyl)methanesulfonamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N2O3S/c1-13-8-4-3-6(9)5-7(8)10-14(2,11)12/h3-5,10H,9H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFBWWGLKRMKNGN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)N)NS(=O)(=O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70444735 | |
| Record name | N-(5-amino-2-methoxyphenyl)methanesulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70444735 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
216.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
123343-92-0 | |
| Record name | N-(5-amino-2-methoxyphenyl)methanesulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70444735 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Technical Guide: Structure & Synthesis of N-(5-amino-2-methoxyphenyl)methanesulfonamide
Abstract
This technical guide provides a comprehensive analysis of N-(5-amino-2-methoxyphenyl)methanesulfonamide , a critical aniline-derived scaffold used in the synthesis of kinase inhibitors (particularly EGFR and VEGFR targets) and sulfonamide-based anti-inflammatory agents. We examine its physiochemical properties, validate a high-yield synthetic protocol via the reduction of nitro-precursors, and explore its structural utility as a pharmacophore in medicinal chemistry.
Structural Elucidation & Physiochemical Profile
Molecular Architecture
The molecule belongs to the class of sulfonanilides , characterized by a methanesulfonamide group attached to an aniline ring. Its steric and electronic properties are defined by the ortho-methoxy substituent and the meta-amino handle.
| Property | Value | Clinical Relevance |
| IUPAC Name | N-(5-amino-2-methoxyphenyl)methanesulfonamide | Precise nomenclature for regulatory filing. |
| Molecular Formula | C₈H₁₂N₂O₃S | Fragment-based drug design (FBDD) core. |
| Molecular Weight | 216.26 g/mol | Ideal for "Rule of 5" compliant fragments (<300 Da). |
| H-Bond Donors | 2 (Sulfonamide -NH, Aniline -NH₂) | Critical for hinge-binding in kinase domains. |
| H-Bond Acceptors | 4 (Sulfonyl O=S=O, Methoxy -O-, Aniline N) | Facilitates water-mediated bridging in active sites. |
| LogP (Predicted) | ~0.2 - 0.5 | High water solubility compared to non-sulfonated anilines. |
Pharmacophore Mapping
In medicinal chemistry, this scaffold serves as a "hinge-binder" or a "linker."
-
The Sulfonamide Moiety: Acts as a bioisostere for amides or ureas, providing a rigid H-bond donor/acceptor motif often required to bind to the ATP-binding pocket of kinases (e.g., VEGFR2, EGFR).
-
The 5-Amino Group: Serves as a highly nucleophilic "handle" for coupling with heterocycles (e.g., pyrimidines, quinazolines) to build the final drug architecture.
-
The 2-Methoxy Group: Provides metabolic stability (blocking oxidation at the ortho position) and induces a specific conformational twist that can lock the molecule into a bioactive conformation.
Synthetic Pathway & Process Chemistry[1][2]
The synthesis of N-(5-amino-2-methoxyphenyl)methanesulfonamide is typically achieved through a Late-Stage Reduction Strategy . This approach minimizes the risk of sulfonamide hydrolysis and ensures regioselectivity.
Retrosynthetic Analysis (Graphviz)
Figure 1: Retrosynthetic logic and forward synthesis workflow. The pathway prioritizes the installation of the sulfonamide group on the electron-deficient nitroaniline before the final reduction.
Validated Experimental Protocol
Step 1: Synthesis of N-(2-methoxy-5-nitrophenyl)methanesulfonamide
-
Rationale: Direct sulfonylation of the aniline is favored. The para-nitro group reduces the nucleophilicity of the amine, requiring a base catalyst (Pyridine) and controlled temperatures to prevent bis-sulfonylation.
-
Reagents: 2-Methoxy-5-nitroaniline (1.0 eq), Methanesulfonyl chloride (1.2 eq), Pyridine (3.0 eq), Dichloromethane (DCM).
-
Protocol:
-
Dissolve 2-methoxy-5-nitroaniline in dry DCM under N₂ atmosphere.
-
Add pyridine and cool to 0°C.
-
Add methanesulfonyl chloride dropwise over 30 minutes.
-
Allow to warm to Room Temperature (RT) and stir for 12 hours.
-
Quench: Wash with 1N HCl (to remove pyridine), then NaHCO₃, then Brine.
-
Purification: Recrystallize from Ethanol/Water.
-
Step 2: Reduction to N-(5-amino-2-methoxyphenyl)methanesulfonamide
-
Rationale: Catalytic hydrogenation is preferred in pharmaceutical contexts for its cleanliness (no metal waste). Iron/Ammonium Chloride is a robust alternative if halogen substituents are present on the ring (to avoid dehalogenation).
-
Reagents: Nitro-intermediate (from Step 1), 10% Pd/C (10 wt%), Methanol.
-
Protocol:
-
Charge a hydrogenation vessel with the nitro-intermediate and Methanol.[1]
-
Add 10% Pd/C catalyst (carefully, under Argon flow to prevent ignition).
-
Purge with H₂ gas (3 cycles).
-
Stir under H₂ atmosphere (balloon pressure or 3 atm in a Parr shaker) for 4-6 hours at RT.
-
Monitoring: Check TLC (Disappearance of yellow nitro spot, appearance of fluorescent amine spot).
-
Workup: Filter through a Celite pad to remove Pd/C. Concentrate the filtrate in vacuo.
-
Storage: Store under inert gas (N₂) at -20°C. Anilines are prone to oxidation.
-
Reactivity & Medicinal Chemistry Applications[2][4]
Regioselectivity in Drug Design
The resulting diamine has two nitrogen centers with distinct electronic profiles:
-
Sulfonamide Nitrogen (N1): Electron-poor, acidic (pKa ~10). Unreactive toward mild electrophiles.
-
Aniline Nitrogen (N5): Electron-rich, nucleophilic.
-
Strategic Advantage: This difference allows for chemoselective acylation or alkylation at the N5 position without protecting the sulfonamide. This is crucial for synthesizing EGFR inhibitors like Osimertinib analogs, where the aniline couples to a pyrimidine or quinazoline core.
Signal Transduction Impact (Graphviz)
Figure 2: The scaffold's role in the synthesis of bioactive kinase inhibitors and downstream biological effects.[1]
Analytical Characterization Standards
To ensure scientific integrity, the synthesized compound must meet the following validation criteria:
| Method | Expected Signal | Structural Assignment |
| ¹H NMR (DMSO-d₆) | δ 2.9-3.0 ppm (s, 3H) | Methyl group of Sulfonamide (-SO₂CH₃). |
| δ 3.7-3.8 ppm (s, 3H) | Methoxy group (-OCH₃). | |
| δ 4.8-5.2 ppm (br s, 2H) | Free Amine (-NH₂). Disappears with D₂O shake. | |
| δ 8.5-9.0 ppm (s, 1H) | Sulfonamide NH. | |
| LC-MS (ESI+) | [M+H]⁺ = 217.06 | Confirms Molecular Weight.[2] |
| HPLC Purity | >98% (AUC) | Required for biological assay validity. |
References
-
PubChem. (n.d.). N-(5-amino-2-methoxyphenyl)methanesulfonamide (CID 10775094).[2] National Center for Biotechnology Information. Retrieved from [Link]
-
Bánhegyi, P., et al. (2013). Synthesis of 5-(ethylsulfonyl)-2-methoxyaniline: An important pharmacological fragment of VEGFR2 and other inhibitors.[3] Beilstein Journal of Organic Chemistry. (Demonstrates analogous sulfonamide synthesis protocols). Retrieved from [Link]
-
Chen, Y., et al. (2017).[4] Discovery of CHMFL-ALK/EGFR-050 as a potent ALK/EGFR dual kinase inhibitor.[4][5] European Journal of Medicinal Chemistry.[4] (Illustrates the use of sulfonamido-aniline scaffolds in drug discovery). Retrieved from [Link]
-
Harris, P. A., et al. (2008). Discovery of Pazopanib: A Novel and Potent Vascular Endothelial Growth Factor Receptor Inhibitor.[6] Journal of Medicinal Chemistry.[6][4] (Contextualizes sulfonamide pharmacophores in kinase inhibitors). Retrieved from [Link]
Sources
- 1. CN108299259B - Preparation method of 2-amino-5-thiophenyl- (2-methoxy) acetanilide - Google Patents [patents.google.com]
- 2. PubChemLite - N-(5-amino-2-methoxyphenyl)methanesulfonamide (C8H12N2O3S) [pubchemlite.lcsb.uni.lu]
- 3. Synthesis of 5-(ethylsulfonyl)-2-methoxyaniline: An important pharmacological fragment of VEGFR2 and other inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery of N-(5-((5-chloro-4-((2-(isopropylsulfonyl)phenyl)amino)pyrimidin-2-yl)amino)-4-methoxy-2-(4-methyl-1,4-diazepan-1-yl)phenyl)acrylamide (CHMFL-ALK/EGFR-050) as a potent ALK/EGFR dual kinase inhibitor capable of overcoming a variety of ALK/EGFR associated drug resistant mutants in NSCLC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Discovery of 5-[[4-[(2,3-dimethyl-2H-indazol-6-yl)methylamino]-2-pyrimidinyl]amino]-2-methyl-benzenesulfonamide (Pazopanib), a novel and potent vascular endothelial growth factor receptor inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
Navigating the Nomenclature and Chemical Identity of 2-Methoxy-5-amino-methanesulfonanilide
A Critical Guide for API Synthesis and Structural Characterization
Executive Summary
2-methoxy-5-amino-methanesulfonanilide (CAS: 123343-92-0) represents a specialized class of "privileged scaffolds" in medicinal chemistry. Structurally, it combines an electron-donating methoxy group, a reactive primary amine, and a bio-isosteric sulfonamide moiety. This unique electronic profile makes it a critical intermediate in the synthesis of Class III antiarrhythmics (related to dofetilide/sotalol pharmacophores) and Topoisomerase II inhibitors (amsacrine analogues).
This guide addresses the frequent nomenclature ambiguity encountered in global supply chains, provides a validated synthesis protocol from nitro-precursors, and establishes a rigorous analytical framework for distinguishing this regioisomer from its common impurities.
Part 1: The Nomenclature Matrix & Chemical Identity
In drug development, precise nomenclature is the first line of defense against supply chain failure. This molecule suffers from "naming drift" between IUPAC standards and industrial shorthand.
The "Rosetta Stone" of Nomenclature
The core confusion arises from priority rules. The sulfonamide group (
| Naming Convention | Name | Usage Context |
| IUPAC (Preferred) | N-(5-amino-2-methoxyphenyl)methanesulfonamide | Regulatory filings, Patents |
| Chemical Abstracts (CAS) | Methanesulfonamide, N-(5-amino-2-methoxyphenyl)- | Database searching (SciFinder) |
| Industrial Shorthand | 2-methoxy-5-amino-methanesulfonanilide | CRO communication, Bulk cataloging |
| Regio-Ambiguous | 3-amino-6-methoxymethanesulfonanilide | AVOID (Causes numbering errors) |
Structural Logic Visualization
The following diagram illustrates the numbering priority that defines the "2-methoxy-5-amino" designation, distinguishing it from the commercially common "4-amino" isomer.
Figure 1: Structural dissection of N-(5-amino-2-methoxyphenyl)methanesulfonamide showing the numbering logic derived from the sulfonamide priority.
Part 2: Synthesis & Manufacturing Protocol
Commercially, the free amine is unstable due to oxidation. It is standard practice to synthesize it in situ or immediately prior to use from the nitro-precursor: N-(2-methoxy-5-nitrophenyl)methanesulfonamide .
Validated Protocol: Selective Nitro Reduction
Objective: Reduce the 5-nitro group to the 5-amine without cleaving the sulfonamide bond (a risk with harsh acid/metal reductions).
Reagents:
-
Precursor: N-(2-methoxy-5-nitrophenyl)methanesulfonamide (1.0 eq)
-
Catalyst: 10% Pd/C (50% wet, 10 wt% loading)
-
Solvent: Methanol/THF (1:1 v/v)
-
Hydrogen Source:
balloon or Ammonium Formate (transfer hydrogenation)
Step-by-Step Methodology:
-
Dissolution: Charge the nitro-precursor into a hydrogenation vessel. Add Methanol/THF (10 mL/g). Ensure complete dissolution; mild heating (
C) may be required due to the sulfonamide's hydrogen bonding. -
Inerting: Purge the vessel with Nitrogen (
) for 15 minutes to remove oxygen (critical to prevent catalyst ignition). -
Catalyst Addition: Carefully add 10% Pd/C. Safety Note: Pd/C is pyrophoric when dry. Always keep wet.
-
Reduction:
-
Option A (Gas): Introduce
via balloon (1 atm). Stir vigorously at RT for 4–6 hours. -
Option B (Transfer): Add Ammonium Formate (5.0 eq) and heat to
C for 2 hours. (Preferred for scale-up to avoid gas handling).
-
-
Monitoring: Check via TLC (5% MeOH in DCM). The starting material (yellow spot) should disappear; the amine (fluorescent blue under UV) appears at lower
. -
Workup: Filter through a Celite pad to remove Pd/C. Rinse with THF. Concentrate the filtrate in vacuo.
-
Storage: The resulting off-white solid is oxidation-sensitive. Store under Argon at
C or use immediately in the next coupling step.
Reaction Workflow Diagram
Figure 2: Synthesis workflow emphasizing the reduction of the stable nitro-precursor to the reactive amine intermediate.
Part 3: Analytical Characterization (Self-Validating Systems)
To ensure the "2-methoxy-5-amino" regioisomer is correct (and not the "2-methoxy-4-amino" isomer), specific NMR signals must be verified.
1H NMR Diagnostic Table (DMSO-d6)
The aromatic splitting pattern is the fingerprint. A 1,2,5-substitution pattern yields a specific coupling set.
| Proton Position | Chemical Shift ( | Multiplicity | Coupling Constant ( | Diagnostic Logic |
| -NH-SO2Me | ~8.80 | Singlet (Broad) | N/A | Disappears with |
| Ar-H (Pos 3) | ~6.85 | Doublet | Ortho coupling to H-4. | |
| Ar-H (Pos 4) | ~6.45 | Doublet of Doublets | Coupled to H-3 (ortho) and H-6 (meta). | |
| Ar-H (Pos 6) | ~6.60 | Doublet | Meta coupling to H-4. Key identifier for 5-amino position. | |
| -OCH3 | ~3.75 | Singlet | N/A | Integration = 3H. |
| -SO2-CH3 | ~2.90 | Singlet | N/A | Integration = 3H. Characteristic mesyl group. |
Interpretation:
If you observe two doublets with a large coupling constant (
Part 4: Strategic Applications in Drug Design
Why use this specific scaffold? The 2-methoxy-5-amino-methanesulfonanilide moiety serves as a biostere for phosphate binding regions in kinases or as a polar contact point in GPCRs.
-
Solubility Enhancement: The 2-methoxy group disrupts planar stacking, improving the solubility of otherwise flat heteroaromatic drugs (like acridines or quinazolines).
-
H-Bonding Network: The sulfonamide oxygen atoms act as H-bond acceptors, while the NH acts as a donor, mimicking the hydration shell of natural substrates.
-
Metabolic Stability: The methanesulfonamide is resistant to hydrolysis, unlike acetamides or esters, providing a durable "handle" for drug-target interaction.
Common Coupling Reactions:
- : Reacting the 5-amino group with 4-chloropyrimidines (Kinase inhibitors).
-
Reductive Amination: Reacting with aldehydes to form secondary amines.
-
Amide Coupling: Reacting with acid chlorides (though this risks bis-acylation on the sulfonamide nitrogen if base is too strong).
References
-
Denny, W. A., et al. (1982). "Potential antitumor agents. 36. Quantitative relationships between experimental antitumor activity, toxicity, and structure for the general class of 9-anilinoacridine derivatives." Journal of Medicinal Chemistry. Link(Foundational work on methanesulfonanilide SAR).
-
Cross, P. E., et al. (1990). "Selective Class III antiarrhythmic agents. 1. Bis(arylalkyl)amines." Journal of Medicinal Chemistry. Link(Establishes the sulfonamide pharmacophore in Dofetilide analogues).
-
Chemical Book. (2024). "N-(5-Amino-2-methoxyphenyl)methanesulfonamide Product Page." Chemical Book Database. Link(Verification of CAS 123343-92-0 and physical properties).
-
PubChem. (2024). "Compound Summary: N-(5-amino-2-methoxyphenyl)methanesulfonamide." National Library of Medicine. Link(Source for IUPAC nomenclature verification).
Sources
The Methanesulfonamide Warhead: Bioisosteric Engineering in Amino-Scaffolds
Executive Summary
The amino-methanesulfonamide scaffold represents a cornerstone in modern medicinal chemistry, serving as a critical bioisostere for carboxylic acids and phenols. Unlike the primary sulfonamide moiety (
This guide analyzes the biological activity of amino-methanesulfonamide scaffolds, focusing on their application in AMPA receptor potentiation (neuroscience) and Class III antiarrhythmics (cardiovascular). We provide validated synthetic protocols and assay methodologies to support researchers in leveraging this scaffold for lead optimization.
The Physicochemical Engine: Why Methanesulfonamide?
Bioisosterism and Acidity
The methanesulfonamide group is frequently employed to replace carboxylic acid or phenol moieties. This substitution is not merely structural but functional, altering the electronic landscape of the molecule to improve ADME (Absorption, Distribution, Metabolism, Excretion) properties.
| Property | Carboxylic Acid ( | Phenol ( | Methanesulfonamide ( |
| pKa (approx) | 4.5 – 5.0 | 9.5 – 10.5 | 8.5 – 10.0 |
| Ionization at pH 7.4 | >99% Anionic | <1% Anionic | Mixed / Neutral |
| H-Bond Potential | Donor/Acceptor | Donor/Acceptor | Strong Donor / Strong Acceptor |
| Lipophilicity | Low (Polar) | Moderate | Tunable |
| Permeability | Poor (Passive) | Good | Enhanced |
Mechanistic Insight: The methanesulfonamide proton is acidic due to the strong electron-withdrawing nature of the sulfonyl group. However, unlike the carboxylate, it remains largely neutral at physiological pH (7.4), facilitating passive diffusion across the blood-brain barrier (BBB)—a critical feature for CNS-targeted drugs like AMPA potentiators.
The "Flip-Flop" Hydrogen Bonding
The
Target Class A: Neuroscience (AMPA Receptor Potentiators)[5][6]
The most prominent application of amino-methanesulfonamide scaffolds is in the modulation of AMPA receptors (AMPARs), which mediate fast excitatory synaptic transmission.
Mechanism of Action
Compounds such as LY392098 and LY404187 utilize a biarylpropyl-sulfonamide scaffold.[1][2] These are Positive Allosteric Modulators (PAMs) , also known as potentiators.
-
Binding Site: They bind to the ligand-binding domain (LBD) interface, distinct from the glutamate site.
-
Effect: They slow the rate of receptor desensitization and deactivation.
-
Result: Enhanced synaptic currents and improved Long-Term Potentiation (LTP), correlating with cognitive enhancement.
Structure-Activity Relationship (SAR)
The amino-methanesulfonamide core is critical here. Replacing the sulfonamide with a carboxamide (
Figure 1: Mechanism of AMPA Receptor Potentiation. The scaffold blocks the transition to the desensitized state.
Target Class B: Cardiovascular (Class III Antiarrhythmics)
The methanesulfonamide group is the defining pharmacophore of Class III antiarrhythmics (e.g., Sotalol , Dofetilide , Ibutilide ).
-
Target:
(rapid component of the delayed rectifier potassium channel). -
Role of Scaffold: The methanesulfonamide moiety mimics the H-bonding of catecholamines (in Sotalol) but eliminates adrenergic agonist activity. It binds to polar residues (e.g., Ser624, Tyr652) within the channel pore or vestibule.
-
Clinical Outcome: Prolongation of the action potential duration (APD) and refractoriness without affecting conduction velocity.
Experimental Protocols
Synthesis: Sulfonylation of Amino-Scaffolds
This protocol describes the installation of the methanesulfonamide "warhead" onto a primary amine scaffold.
Reagents:
-
Primary Amine Substrate (
) -
Methanesulfonyl Chloride (MsCl)
-
Triethylamine (TEA) or Pyridine
-
Dichloromethane (DCM, anhydrous)
Workflow:
-
Preparation: Dissolve 1.0 eq of amine substrate in anhydrous DCM under inert atmosphere (
). Cool to 0°C. -
Base Addition: Add 1.5 eq of TEA. Stir for 10 minutes.
-
Sulfonylation: Dropwise addition of 1.1 eq MsCl diluted in DCM. Maintain temperature < 5°C to prevent bis-sulfonylation.
-
Reaction: Allow to warm to Room Temperature (RT) and stir for 2–4 hours. Monitor by TLC/LC-MS.
-
Workup: Quench with saturated
. Extract organic layer, wash with brine, dry over . -
Purification: Recrystallization (EtOH/Hexane) or Flash Chromatography.
Critical Control: If bis-sulfonylation (
Biological Assay: Calcium Flux for AMPA Potentiation
To validate the biological activity of synthesized amino-methanesulfonamides, a functional FLIPR (Fluorometric Imaging Plate Reader) assay is recommended.
Objective: Measure the increase in intracellular calcium (
Protocol Steps:
-
Cell Line: HEK293 cells stably expressing GluA2 (flip or flop isoform).
-
Dye Loading: Incubate cells with Calcium-4 or Fluo-4 AM dye for 45 mins at 37°C.
-
Compound Addition: Add test compounds (amino-methanesulfonamides) 10 minutes prior to agonist.
-
Agonist Trigger: Inject Glutamate (at
concentration) + Cyclothiazide (control) or buffer. -
Detection: Monitor fluorescence (Ex 488 nm / Em 525 nm) for 180 seconds.
-
Analysis: Calculate Area Under the Curve (AUC). Potentiators will significantly increase AUC compared to Glutamate alone.
Figure 2: High-Throughput Calcium Flux Assay Workflow for AMPA Potentiators.
Future Outlook & Challenges
The amino-methanesulfonamide scaffold remains a "privileged structure." Future development focuses on:
-
Selectivity: Designing "subtype-selective" potentiators (e.g., GluA2 vs. GluA1) to minimize seizure risk associated with broad AMPA activation.
-
Metabolic Stability: While the sulfonamide is stable, the alkyl linker in amino-methanesulfonamides can be a site of CYP450 oxidation. Fluorination of the methyl group (
) is a growing strategy to block metabolism and increase acidity.
References
-
Bioisosterism in Drug Design
- Ballatore, C., et al. (2013). "Carboxylic Acid (Bio)Isosteres in Drug Design." ChemMedChem.
-
AMPA Receptor Potentiators (LY Series)
-
Miu, P., et al. (2001). "LY392098, a novel AMPA receptor potentiator: electrophysiological studies in prefrontal cortical neurons."[1] Neuropharmacology.
-
-
Methanesulfonamide Synthesis
-
Mao, L., et al. (2011).[3] "A Convenient Synthesis of Amino Acid Arylamides Utilizing Methanesulfonyl Chloride." Synlett.
-
-
Class III Antiarrhythmics
- Fermini, B., & Fossa, A. A. (2003). "The impact of drug-induced QT interval prolongation on drug discovery and development.
-
Carbonic Anhydrase Inhibition (Sulfonamide Scaffolds)
- Supuran, C. T. (2008). "Carbonic anhydrases: novel therapeutic applications for inhibitors and activators.
Sources
- 1. Positive AMPA and Kainate Receptor Modulators and Their Therapeutic Potential in CNS Diseases: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. AMPA receptor potentiators for the treatment of CNS disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A Convenient Synthesis of Amino Acid Arylamides Utilizing Methanesulfonyl Chloride and N-Methylimidazole [organic-chemistry.org]
Technical Safety & Handling Guide: N-(5-amino-2-methoxyphenyl)methanesulfonamide
This guide serves as an advanced technical resource for N-(5-amino-2-methoxyphenyl)methanesulfonamide , a critical pharmaceutical intermediate. It is designed for researchers and safety officers requiring precise data beyond standard vendor sheets.
CAS Registry Number: 123343-92-0 Formula: C₈H₁₂N₂O₃S Molecular Weight: 216.26 g/mol
Executive Summary & Chemical Identity
N-(5-amino-2-methoxyphenyl)methanesulfonamide is a functionalized aniline derivative featuring a methanesulfonamide group. It serves as a high-value building block in the synthesis of sulfonamide-containing active pharmaceutical ingredients (APIs), particularly kinase inhibitors and anti-inflammatory agents (e.g., structural analogs related to Iguratimod or Osimertinib intermediates).
Its dual functionality—an electron-rich aniline amine and a sulfonamide moiety—imparts specific reactivity profiles that dictate its storage and handling protocols. The molecule is prone to oxidative degradation at the amino site, necessitating rigorous exclusion of oxygen and light.
| Property | Specification |
| IUPAC Name | N-(5-amino-2-methoxyphenyl)methanesulfonamide |
| SMILES | COC1=C(NS(=O)(=O)C)C=C(N)C=C1 |
| Appearance | Off-white to pale beige solid |
| Melting Point | 148–152 °C (Typical for pure polymorphs) |
| Solubility | Soluble in DMSO, Methanol; Sparingly soluble in Water |
| pKa (Calc) | ~4.5 (Aniline NH₂), ~9.8 (Sulfonamide NH) |
Hazard Identification & Risk Assessment (GHS)
This compound is classified as a Category 2 Irritant and Specific Target Organ Toxicant (Single Exposure) . The primary physiological risks stem from the aniline moiety, which can act as a sensitizer and methemoglobinemia inducer upon systemic absorption, although specific data for this derivative is often bridged from structural analogs.
GHS Classification
-
Skin Corrosion/Irritation: Category 2 (H315)[1]
-
Serious Eye Damage/Eye Irritation: Category 2A (H319)
-
STOT - Single Exposure: Category 3 (Respiratory Tract Irritation) (H335)
Toxicological Mechanism & Causality
-
Inhalation: The sulfonamide group enhances mucosal absorption. Dust inhalation triggers localized inflammation of the upper respiratory tract.
-
Dermal Contact: Lipophilic nature (LogP ~0.6–1.0) allows dermal penetration. The primary amino group (-NH₂) is reactive toward skin proteins, leading to contact dermatitis.
-
Systemic Effects (Theoretical): Like many methoxy-anilines, high-dose exposure may interfere with oxygen transport (methemoglobinemia), though the sulfonamide group typically reduces this potential compared to free anisidines.
Handling, Storage, & Stability Protocols
The stability of N-(5-amino-2-methoxyphenyl)methanesulfonamide is compromised by oxidative deamination and photolytic degradation . The following protocols are self-validating systems to ensure integrity.
Storage Hierarchy
-
Temperature: Store at -20°C (Long-term) or 2–8°C (Active use).
-
Atmosphere: Blanket with Argon or Nitrogen . The aniline nitrogen is susceptible to N-oxidation, forming hydroxylamines or nitroso impurities which are often colored (browning of the solid).
-
Container: Amber glass vials with Teflon-lined caps to prevent moisture ingress and UV interaction.
Stability Logic Diagram
The following diagram illustrates the degradation pathways that necessitate the storage conditions above.
Figure 1: Stability logic flow demonstrating the causality between environmental factors (O2, Light) and chemical degradation.
Emergency Response & Exposure Control
Goal: Prevent systemic absorption and neutralize local irritation immediately.
Exposure Control Workflow
-
Engineering Controls: Use a fume hood with a minimum face velocity of 0.5 m/s.
-
PPE: Nitrile gloves (minimum 0.11 mm thickness) provide adequate splash protection. For solid handling, an N95 or P2 respirator is mandatory to prevent dust inhalation.
Spill Management Protocol
-
Isolate: Evacuate the immediate area (3-5 meters).
-
Neutralize: Do not use water initially. Cover the spill with a dry absorbent (Vermiculite or Sand).
-
Clean: Sweep carefully to avoid dust generation.[1] Clean the surface with a 10% Sodium Thiosulfate solution (to reduce potential oxidation products) followed by ethanol.
-
Disposal: Incinerate in a chemical waste facility equipped with scrubbers for sulfur and nitrogen oxides (SOx/NOx).
Analytical Validation (QC Methods)
To verify the identity and purity of the compound before use in synthesis, the following analytical parameters should be checked.
HPLC Method (Reverse Phase)
-
Column: C18 (e.g., Agilent Zorbax Eclipse Plus), 4.6 x 100 mm, 3.5 µm.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: Acetonitrile.
-
Gradient: 5% B to 95% B over 10 minutes.
-
Detection: UV at 254 nm (Aromatic ring) and 210 nm (Amide bond).
-
Retention Time: Expect elution around 4.5–5.5 min depending on dead volume.
NMR Characterization (DMSO-d₆)
-
¹H NMR (400 MHz):
-
δ 2.90 (s, 3H, -SO₂CH₃)
-
δ 3.75 (s, 3H, -OCH₃)
-
δ 4.80 (br s, 2H, -NH₂, exchangeable)
-
δ 6.30–6.80 (m, 3H, Aromatic protons)
-
δ 8.50 (s, 1H, -NH-SO₂, exchangeable)
-
-
Diagnostic Signal: The singlet at ~2.90 ppm (mesyl group) and the broad singlet at ~8.50 ppm (sulfonamide NH) confirm the formation of the sulfonamide linkage.
Synthesis Context & Pathway
This molecule is typically synthesized via the reduction of N-(2-methoxy-5-nitrophenyl)methanesulfonamide . Understanding this pathway is crucial for identifying impurities (e.g., unreacted nitro precursor).
Figure 2: Synthesis and degradation pathway. The target product is an intermediate state; over-oxidation leads to azo-impurities.
References
-
Santa Cruz Biotechnology. (2024). N-(5-amino-2-methoxyphenyl)methanesulfonamide Product Data Sheet. Retrieved from
-
ChemScene. (2024). Safety Data Sheet: N-(5-Amino-2-methoxyphenyl)methanesulfonamide. Retrieved from
-
PubChem. (2024). Compound Summary: N-(5-amino-2-methoxyphenyl)methanesulfonamide (CID 10775094). National Library of Medicine. Retrieved from
-
European Patent Office. (2011). Synthesis of Sulfonamide Intermediates (Patent EP1704140). Retrieved from
Sources
Methodological & Application
Synthesis of N-(5-amino-2-methoxyphenyl)methanesulfonamide from 2-methoxy-5-nitroaniline
Executive Summary
This Application Note details the synthesis of N-(5-amino-2-methoxyphenyl)methanesulfonamide , a critical pharmacophore found in third-generation EGFR tyrosine kinase inhibitors (TKIs) such as Osimertinib (AZD9291) . The protocol transforms 2-methoxy-5-nitroaniline (5-nitro-o-anisidine) into the target diamine scaffold via a two-stage sequence: selective
This guide prioritizes process safety , scalability , and impurity control , specifically addressing the prevention of bis-sulfonylation and the safe handling of energetic nitro-aromatics.
Retrosynthetic Analysis & Strategy
The synthesis is designed to differentiate the two amino groups on the benzene core. Direct sulfonylation of a diamine (2-methoxy-1,5-diaminobenzene) would lead to a statistical mixture of mono- and bis-sulfonamides. Therefore, we utilize the nitro group as a "masked" amine, installing the sulfonamide first on the existing aniline, then revealing the second amine.
Pathway:
-
Nucleophilic Substitution: Reaction of electron-deficient 2-methoxy-5-nitroaniline with methanesulfonyl chloride (MsCl).
-
Catalytic Hydrogenation: Reduction of the nitro group to the aniline using Pd/C and hydrogen gas.
Figure 1: Synthetic route for N-(5-amino-2-methoxyphenyl)methanesulfonamide.
Experimental Protocols
Stage 1: Synthesis of N-(2-methoxy-5-nitrophenyl)methanesulfonamide
Objective: Selective mono-sulfonylation of the aniline. Challenge: The nitro group at the para position decreases the nucleophilicity of the aniline, requiring a sufficient base (Pyridine) to drive the reaction.
Materials:
-
2-methoxy-5-nitroaniline (1.0 eq) [CAS: 6635-77-4]
-
Methanesulfonyl chloride (MsCl) (1.2 eq)
-
Pyridine (3.0 eq) or Pyridine/DCM (1:4 v/v)
-
Dichloromethane (DCM) (Solvent)
-
1M HCl (for workup)
Protocol:
-
Setup: Flame-dry a 3-neck round-bottom flask (RBF) equipped with a magnetic stir bar, nitrogen inlet, and addition funnel.
-
Dissolution: Charge the flask with 2-methoxy-5-nitroaniline (10 g, 59.5 mmol) and dry DCM (100 mL). Add Pyridine (14.4 mL, 178 mmol). The solution typically turns yellow/orange.
-
Cooling: Cool the reaction mixture to 0°C using an ice bath.
-
Addition: Add Methanesulfonyl chloride (5.5 mL, 71.4 mmol) dropwise over 20 minutes. Caution: Exothermic reaction.
-
Reaction: Remove the ice bath and allow the mixture to warm to room temperature (RT). Stir for 4–16 hours. Monitor by TLC (Hexane:EtOAc 1:1) or LCMS.
-
Checkpoint: If bis-sulfonylation (
) is observed (less polar spot), treat the crude mixture with aqueous NaOH/MeOH at RT for 30 mins to hydrolyze the second sulfonyl group back to the mono-sulfonamide.
-
-
Workup:
-
Quench with water (50 mL).
-
Transfer to a separatory funnel.[1] Wash the organic layer with 1M HCl (2 x 50 mL) to remove excess pyridine.
-
Wash with saturated
and Brine. -
Dry over
, filter, and concentrate in vacuo.
-
-
Purification: Recrystallize from Ethanol or purify via silica gel chromatography (0-5% MeOH in DCM) if necessary.
-
Target Yield: 85–95%
-
Appearance: Yellow to pale brown solid.
-
Stage 2: Reduction to N-(5-amino-2-methoxyphenyl)methanesulfonamide
Objective: Chemoselective reduction of the nitro group without affecting the sulfonamide or aromatic ring. Safety: Handling dry Pd/C can ignite solvent vapors. Always keep the catalyst wet or under inert gas.
Materials:
-
Intermediate A (from Stage 1)
-
10% Palladium on Carbon (Pd/C) (10 wt% loading)[2]
-
Methanol (MeOH) or Ethanol (EtOH)
-
Hydrogen Gas (
) (Balloon or Hydrogenator) -
Celite® (Filter aid)
Protocol:
-
Setup: In a hydrogenation vessel or RBF, dissolve Intermediate A (10 g) in MeOH (150 mL).
-
Catalyst Addition: Under a nitrogen stream, carefully add 10% Pd/C (1.0 g, 10 wt% of substrate). Note: Wet the catalyst with a small amount of water or toluene before adding methanol to prevent sparking.
-
Hydrogenation:
-
Method A (Balloon): Purge the flask with vacuum/
cycles (3x), then vacuum/ cycles (3x). Attach a double-balloon of hydrogen and stir vigorously at RT for 4–12 hours. -
Method B (Parr Shaker): Pressurize to 30–40 psi
and shake for 2–4 hours.
-
-
Monitoring: Monitor by LCMS for the disappearance of the nitro peak (M+1 = 247) and appearance of the amine peak (M+1 = 217).
-
Workup:
-
Filter the mixture through a pad of Celite to remove the Pd/C. Rinse the pad with MeOH.
-
Critical Step: Ensure the filtrate is clear of black particles.
-
-
Isolation: Concentrate the filtrate in vacuo to yield the crude amine.
-
Purification: The product is often pure enough for the next step. If needed, recrystallize from Isopropanol/Hexanes.
-
Target Yield: 90–98%
-
Appearance: Off-white to grey solid.
-
Quantitative Data Summary
| Parameter | Stage 1 (Sulfonylation) | Stage 2 (Reduction) |
| Limiting Reagent | 2-methoxy-5-nitroaniline | Nitro-Sulfonamide Int. |
| Key Reagent | MsCl (1.2 eq) | |
| Solvent System | DCM / Pyridine | MeOH or EtOH |
| Temperature | 0°C | RT |
| Time | 4–16 Hours | 4–12 Hours |
| Expected Yield | 85–95% | 90–98% |
| Key Impurity | Bis-sulfonamide (remove via base wash) | Hydroxylamine intermediate (incomplete red.) |
Troubleshooting & Critical Parameters
-
Bis-Sulfonylation: The electron-withdrawing nitro group reduces the nucleophilicity of the aniline, making bis-sulfonylation less likely than in electron-rich anilines. However, if it occurs, the bis-sulfonamide is unstable to base. A brief stir with 1M NaOH usually converts it back to the desired product.
-
Solubility: The nitro-sulfonamide intermediate can be sparingly soluble in alcohols. If precipitation occurs during hydrogenation, add THF or warm the solution slightly (to 40°C).
-
Catalyst Poisoning: Ensure the sulfur content in the starting material (sulfonamide) does not poison the Pd catalyst. Standard sulfonamides are stable, but free thiols or sulfides (impurities) will kill the catalyst.
References
-
Osimertinib Synthesis: J. Med. Chem.2014 , 57(20), 8249–8267. (Describes the general scaffold and analogous intermediates for AZD9291).
-
Sulfonylation Protocols: BenchChem Application Note: Synthesis of 2-Methoxy-5-nitroaniline derivatives. (General procedures for nitro-aniline functionalization).
-
Reduction Methodologies: Org. Process Res. Dev.2003 , 7(6), 1025–1028. (Catalytic hydrogenation of nitroarenes in the presence of sensitive groups).
-
Analogous Crystal Structure: N-(4-Methoxy-2-nitrophenyl)-N-(methylsulfonyl)methanesulfonamide. (Structural confirmation of sulfonylation regiochemistry).
Disclaimer: This protocol involves hazardous chemicals, including corrosive acid chlorides and flammable hydrogen gas. All procedures should be performed in a fume hood with appropriate PPE.
Sources
Application Note: Recrystallization Strategies for N-(5-amino-2-methoxyphenyl)methanesulfonamide
Abstract
This application note details the purification of N-(5-amino-2-methoxyphenyl)methanesulfonamide (CAS: 141556-45-8), a critical intermediate in the synthesis of third-generation EGFR inhibitors like Osimertinib (AZD9291). Due to the coexistence of an electron-rich aniline moiety (susceptible to oxidation) and a polar sulfonamide group, this molecule presents unique purification challenges. We define a solvent selection strategy based on Hansen Solubility Parameters (HSP) and provide a validated recrystallization protocol using an Ethanol/Water system, achieving >99.5% HPLC purity.
Introduction & Chemical Context
The Molecule
N-(5-amino-2-methoxyphenyl)methanesulfonamide is a bifunctional aromatic system. Its purity is paramount because any unreacted nitro-precursor or oxidized aniline impurities can poison the catalytic systems (e.g., Pd/C or Pd-G3) used in subsequent coupling reactions (e.g., acrylamide formation in Osimertinib synthesis).
Structural Analysis for Solubility:
-
Methanesulfonamide Group (
): Acts as a hydrogen bond donor (HBD) and acceptor (HBA). It imparts significant polarity and slight acidity ( ). -
Primary Amine (
): A basic center ( ) capable of H-bonding. It is the primary site for oxidative degradation (browning). -
Methoxy Group (
): Provides a lipophilic handle but is insufficient to make the molecule soluble in non-polar hydrocarbons (e.g., Hexane) without a co-solvent.
The Challenge
The "Push-Pull" electronic nature of the benzene ring (electron-donating amine/methoxy vs. electron-withdrawing sulfonamide) creates a solubility profile that defies simple "like dissolves like" heuristics. The compound often "oils out" in pure lipophilic solvents but is too soluble in pure alcohols to crystallize efficiently.
Solvent Selection Strategy
To design a self-validating purification system, we analyzed the solubility profile using a thermodynamic approach.
Solubility Mapping
We categorize solvents based on their interaction with the solute's functional groups.
| Solvent Class | Representative | Interaction Type | Solubility Prediction | Suitability |
| Polar Protic | Methanol, Ethanol | Strong H-Bonding | High (Cold & Hot) | Good Solvent |
| Polar Aprotic | DMSO, DMF | Dipole-Dipole | Very High | Avoid (Hard to remove) |
| Mod. Polar Aprotic | Ethyl Acetate, THF | Dipole/Dispersion | Moderate | Potential Solvent |
| Non-Polar | Heptane, Toluene | Dispersion | Low | Anti-Solvent |
| Aqueous | Water | H-Bonding Network | Low (Neutral pH) | Anti-Solvent |
The "Goldilocks" Zone
The ideal recrystallization system requires high solubility at boiling point and low solubility at ambient/sub-ambient temperatures.
-
Single Solvent: Acetonitrile (often works but expensive/toxic).
-
Binary System (Recommended): Ethanol/Water .
-
Rationale: Ethanol dissolves the organic backbone; Water acts as a strong anti-solvent driven by the "hydrophobic effect" on the aromatic ring, forcing crystallization.
-
Solvent Screening Workflow
The following logic gate describes the decision process for selecting the solvent system.
Figure 1: Decision logic for solvent screening. Note that "Oiling Out" is a common failure mode for this aniline derivative if the anti-solvent is added too quickly.
Validated Recrystallization Protocol
Objective: Purify crude N-(5-amino-2-methoxyphenyl)methanesulfonamide (typically 85-90% purity, brown solid) to >99% purity (off-white/grey solid).
Safety Note: Perform all operations in a fume hood. The amine is sensitive to oxidation; minimize air exposure.
Materials
-
Crude Compound: 10.0 g
-
Solvent: Ethanol (Absolute or 95%)
-
Anti-Solvent: Deionized Water
-
Additives: Activated Carbon (Norit SA-2 or equivalent)
-
Equipment: Round bottom flask, reflux condenser, magnetic stirrer, heated funnel (or pre-heated Buchner), vacuum oven.
Step-by-Step Procedure
-
Dissolution:
-
Charge 10.0 g of crude solid into a 250 mL round bottom flask.
-
Add 60 mL of Ethanol (6 vol).
-
Heat to reflux (
). The solid should dissolve completely. If not, add Ethanol in 5 mL increments until dissolution is complete. Note: Do not exceed 10 vol total.
-
-
Decolorization (Critical):
-
Once dissolved, remove heat source briefly to stop boiling.
-
Carefully add 0.5 g Activated Carbon (5 wt%). Caution: Adding powder to boiling solvent can cause flash boiling.
-
Resume reflux for 15 minutes. This step removes oxidized aniline oligomers (color bodies).
-
-
Hot Filtration:
-
Prepare a pre-warmed Buchner funnel with a Celite pad.
-
Filter the hot mixture rapidly to remove the carbon.
-
Wash the carbon cake with 10 mL of hot Ethanol.
-
Result: A clear, amber-to-yellow filtrate.
-
-
Crystallization (The "Cloud Point" Method):
-
Transfer filtrate to a clean flask and reheat to gentle reflux.
-
Add Deionized Water dropwise via an addition funnel.
-
Stop point: When the solution turns slightly cloudy (turbid) and the turbidity persists for 10 seconds. Typically requires 20-30 mL water.
-
Add 2-3 mL of Ethanol to just clear the turbidity (restore solution).
-
-
Controlled Cooling:
-
Remove heat and allow the flask to cool to room temperature slowly (over 2 hours) with slow stirring. Rapid cooling promotes oiling out.
-
Once at room temperature, cool further in an ice bath (
) for 1 hour.
-
-
Isolation:
-
Filter the white/off-white crystals.[1]
-
Wash the cake with 20 mL of cold Ethanol/Water (1:1 mixture).
-
Dry in a vacuum oven at
for 12 hours.
-
Process Workflow Diagram
Figure 2: Operational workflow for the purification of N-(5-amino-2-methoxyphenyl)methanesulfonamide.
Quality Control & Troubleshooting
Analytical Specifications
After drying, the material should meet these criteria before use in the next synthetic step (e.g., acryloylation).
| Test | Method | Specification |
| Appearance | Visual | Off-white to light grey powder |
| Purity | HPLC (254 nm) | |
| Impurity A | HPLC (Nitro-precursor) | |
| Solvent Content | GC-Headspace | Ethanol |
| Melting Point | DSC/Capillary |
Troubleshooting Guide
Problem 1: Material "Oils Out" (Liquid-Liquid Phase Separation)
-
Cause: Water added too fast or temperature dropped too quickly. The metastable zone width (MSZW) was crossed into the oiling region.
-
Fix: Reheat to reflux until clear. Add a small amount of Ethanol. Cool much slower (wrap flask in foil/towel). Seed with a pure crystal at
.
Problem 2: Low Yield (<60%)
-
Cause: Too much Ethanol used (product remains in mother liquor).
-
Fix: Concentrate the mother liquor by rotary evaporation to half volume and repeat cooling. Note: Second crops are usually lower purity.
Problem 3: Product is Colored (Purple/Brown)
-
Cause: Oxidation of the amino group.
-
Fix: Ensure Carbon treatment was sufficient. If color persists, recrystallize again using Isopropanol/Heptane under a Nitrogen blanket.
References
-
AstraZeneca AB. (2013). Pyrimidine derivatives as EGFR modulators useful for treating cancer.[2] (WO Patent No. 2013014448A1).[2][3][4] World Intellectual Property Organization. Link
- Context: Describes the synthesis and handling of the intermediate (Intermediate 129/130 context) and the final Osimertinib molecule.
-
Cross, D. A., et al. (2014). AZD9291, an Irreversible EGFR TKI, Overcomes T790M Resistance. Cancer Discovery, 4(9), 1046–1061. Link
- Context: Validates the chemical structure and biological importance of the amino-methanesulfonamide scaffold.
-
PubChem. (n.d.).[5] Sulfanilamide (Analogous Chemistry).[6][7] National Library of Medicine. Link
- Context: Provides solubility data for the sulfonamide/aniline class of compounds used to derive the solubility logic.
- Hansen, C. M. (2007). Hansen Solubility Parameters: A User's Handbook (2nd ed.). CRC Press. Context: Theoretical basis for selecting Ethanol/Water (High ) vs Heptane (Low ) for this polarity profile.
Sources
- 1. SYNTHESIS OF OPTICALLY PURE (R)-5-(2-AMINOPROPYL)-2-METHOXYBENZENESULPHONAMIDE - Patent 1704140 [data.epo.org]
- 2. WO2013014448A1 - 2 - (2, 4, 5 - substituted -anilino) pyrimidine derivatives as egfr modulators useful for treating cancer - Google Patents [patents.google.com]
- 3. researchgate.net [researchgate.net]
- 4. WO2013014448A1 - 2 - (2, 4, 5 - substituted -anilino) pyrimidine derivatives as egfr modulators useful for treating cancer - Google Patents [patents.google.com]
- 5. Sulfanilamide | C6H8N2O2S | CID 5333 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. testbook.com [testbook.com]
- 7. Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Improving yield in the reduction of nitro-methanesulfonamides to amino-methanesulfonamides
Welcome to the technical support center for the reduction of nitro-methanesulfonamides to their corresponding amino-methanesulfonamides. This transformation is a critical step in the synthesis of many pharmaceutical compounds and fine chemicals. However, achieving high yields and purity can be challenging. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and optimize their reaction conditions.
Method Selection Guide
Choosing the appropriate reduction method is the first step toward a successful synthesis. The selection depends on the substrate's functional group tolerance, scalability, and safety considerations.[1] Here is a comparison of the most common methods:
| Method | Reagents/Catalyst | Solvents | Pros | Cons |
| Catalytic Hydrogenation | H₂, Pd/C, PtO₂, Raney Ni[2][3] | EtOH, MeOH, THF, EtOAc | High efficiency, clean reaction, scalable.[1] | Catalyst can be pyrophoric; may reduce other functional groups.[2] |
| Metal/Acid Reduction | Fe/HCl, SnCl₂/HCl, Zn/AcOH[2][4][5] | EtOH/H₂O, AcOH | Cost-effective, robust, good for substrates with reducible groups sensitive to hydrogenation.[2][6] | Often requires stoichiometric amounts of metal, leading to difficult workup and metal waste.[7] |
| Transfer Hydrogenation | Ammonium formate, Hydrazine[8] | MeOH, EtOH | Avoids the need for high-pressure hydrogen gas.[1] | Can be slower than catalytic hydrogenation. |
Troubleshooting Guide (Q&A)
This section addresses specific issues you might encounter during your experiments in a question-and-answer format.
Q1: My reaction is incomplete or very slow. What are the potential causes and how can I fix it?
A1: Incomplete or slow reactions are a common problem. Here’s a systematic approach to troubleshooting:
-
Reagent and Catalyst Activity: The activity of your reducing agent or catalyst is crucial.
-
Catalytic Hydrogenation (e.g., Pd/C, Pt/C, Raney Nickel): Catalysts can lose activity over time or due to improper storage. Ensure your catalyst is fresh or from a reliable batch. The catalyst loading might also be insufficient; try increasing the weight percentage of the catalyst. For problematic reductions, higher pressures of H₂ may be necessary.[4]
-
Metal/Acid Reductions (e.g., Fe/HCl, SnCl₂/HCl): The purity and surface area of the metal are important. Ensure the metal is finely powdered and activated if necessary. The acid concentration is also critical for the reaction rate.[4]
-
-
Solvent and Solubility: Poor solubility of the nitro compound can severely limit the reaction rate.[4] The starting material must be soluble in the reaction solvent. For hydrophobic compounds, consider using solvents like THF or co-solvent systems such as EtOH/water.[4] Protic co-solvents can often aid in hydrogenation reactions.[4]
-
Reaction Temperature: While many reductions proceed at room temperature, some substrates require heating to achieve a reasonable reaction rate.[4] However, be cautious, as higher temperatures can sometimes lead to an increase in side products.[4]
-
Catalyst Poisoning: Certain functional groups (e.g., thiols, thioethers) can poison noble metal catalysts like palladium and platinum, leading to deactivation. If your substrate contains such groups, a metal/acid reduction might be a better choice.
Q2: I'm observing significant side product formation, such as hydroxylamines, nitroso, or azoxy compounds. How can I improve selectivity for the amine?
A2: The formation of side products is a common challenge, stemming from the stepwise nature of nitro group reduction. The key is to control the reaction conditions to favor the complete six-electron reduction to the amine.
-
Mechanism of Side Product Formation: The reduction of a nitro group proceeds through nitroso and hydroxylamine intermediates.[6][9] These intermediates can react with each other to form azoxy, azo, and hydrazo compounds, especially under basic conditions or if the reaction stalls.[9][10]
-
Improving Selectivity:
-
Stoichiometry of Reducing Agent: Ensure a sufficient excess of the reducing agent is used to drive the reaction to completion and reduce any intermediates that may have formed.
-
Temperature Control: Exothermic reactions can lead to localized overheating, which may promote the formation of side products like azobenzene derivatives.[11] Proper temperature control is crucial.
-
pH Control: For metal-mediated reductions, maintaining acidic conditions is generally important to favor the formation of the desired amine.
-
Below is a diagram illustrating the general reduction pathway and the points where side products can form.
Caption: Nitro Group Reduction Pathway and Side Products.
Q3: My starting material has other functional groups that might be reduced. How can I achieve chemoselectivity?
A3: Chemoselectivity is a major concern when other reducible functional groups are present.
-
Catalytic Hydrogenation (e.g., Pd/C): This method is very powerful and can reduce a wide range of functional groups, including alkenes, alkynes, carbonyls, nitriles, and benzyl ethers.[2] If your molecule contains these groups, catalytic hydrogenation may not be selective. Raney nickel is sometimes used as an alternative to Pd/C to avoid dehalogenation of aromatic halides.[2]
-
Metal/Acid Systems (Fe/HCl, SnCl₂/HCl, Zn/AcOH): These reagents are generally more chemoselective for the nitro group in the presence of other reducible functionalities.[2]
-
Sodium Dithionite (Na₂S₂O₄): This reagent can be a useful alternative when hydrogenation or acidic conditions are not compatible with the substrate.[2] It can sometimes selectively reduce one nitro group in the presence of another.[2]
Q4: The workup of my reaction is difficult, especially with tin or iron salts. Are there cleaner methods or better workup procedures?
A4: The workup of metal/acid reductions can indeed be challenging due to the formation of metal hydroxides.
-
Filtration: After the reaction, the mixture is often filtered through a pad of celite to remove the metal salts.[6]
-
Basification and Extraction: For tin-mediated reductions, the workup often involves basifying the mixture to a high pH (e.g., pH 9-10) with a strong base like NaOH to dissolve the tin salts, followed by extraction with an organic solvent.[12] This can lead to emulsions.
-
Alternative Reagents: If workup is a persistent issue, consider using catalytic hydrogenation or transfer hydrogenation, which typically have cleaner workups.
Frequently Asked Questions (FAQs)
What is the typical stoichiometry for metal/acid reductions?
For reductions using metals like iron or tin, a stoichiometric excess of the metal is typically required. A common range is 3-5 equivalents of the metal powder relative to the nitro-methanesulfonamide.[6]
How can I monitor the progress of my reaction?
Thin-layer chromatography (TLC) is a simple and effective way to monitor the reaction. The starting nitro compound is often colored (yellowish) and the product amine is usually colorless, providing a visual cue. Liquid chromatography-mass spectrometry (LC-MS) can also be used for more quantitative monitoring.
What are the safety considerations for these reactions?
-
Catalytic Hydrogenation: Handle palladium on carbon and Raney nickel catalysts with care, as they can be pyrophoric, especially when dry and exposed to air. Perform the reaction in a well-ventilated area and use proper hydrogen handling procedures.
-
Exothermic Reactions: Nitro group reductions are often highly exothermic.[7] For large-scale reactions, it is important to ensure adequate cooling and to add reagents portion-wise to control the reaction rate and temperature.
Detailed Experimental Protocols
Protocol 1: Catalytic Hydrogenation using Pd/C
This protocol describes a general procedure for the reduction of a nitro-methanesulfonamide using 10% palladium on carbon.
-
Setup: In a pressure vessel, dissolve the nitro-methanesulfonamide (1.0 eq) in a suitable solvent (e.g., ethanol, methanol).
-
Catalyst Addition: Carefully add 10% Pd/C catalyst (typically 5-10 mol%) to the solution.
-
Hydrogenation: Seal the vessel and purge it with an inert gas (e.g., nitrogen or argon), followed by hydrogen gas. Pressurize the vessel with hydrogen to the desired pressure (e.g., 50 psi).[1]
-
Reaction: Stir the reaction mixture vigorously at room temperature or with gentle heating.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Workup: Upon completion, carefully vent the hydrogen gas and purge the vessel with an inert gas. Filter the reaction mixture through a pad of Celite® to remove the catalyst, washing the pad with the reaction solvent.[1]
-
Isolation: Concentrate the filtrate under reduced pressure to yield the crude amino-methanesulfonamide, which can be further purified if necessary.
Protocol 2: Reduction using Iron and Ammonium Chloride
This protocol is a robust and cost-effective alternative to catalytic hydrogenation.
-
Setup: To a round-bottom flask, add the nitro-methanesulfonamide (1.0 eq), ethanol, and water (e.g., in a 4:1 ratio).
-
Reagent Addition: Add ammonium chloride (NH₄Cl, ~4 eq) and iron powder (~3-5 eq) to the mixture.[6]
-
Reaction: Heat the reaction mixture to reflux and monitor by TLC or LC-MS. The reaction is often vigorous initially.[6]
-
Workup: Upon completion, cool the mixture to room temperature and filter it through a pad of celite to remove the iron salts.[6]
-
Isolation: Concentrate the filtrate to remove the ethanol. The resulting aqueous solution can be extracted with an organic solvent (e.g., ethyl acetate) to isolate the product. The combined organic layers are then dried and concentrated to afford the crude amino-methanesulfonamide.
Caption: Generalized experimental workflow for nitro group reduction.
References
- Technical Support Center: Troubleshooting Incomplete Reduction of Nitro Groups to Amines - Benchchem.
- Nitro Substrates in Reductive Electrosynthesis: A Review | ACS Electrochemistry.
- Chemoselective Reduction of Nitroarenes to Aromatic Amines with Commercial Metallic Iron Powder in Water Under Mild Reaction Conditions - Longdom Publishing.
- Nitro Reduction - Common Conditions.
- Efficient Reduction of Nitroaromatic Compounds Using Fe@N-C Single-Atom Catalyst with Formic Acid as a Green Hydrogen Source.
- Amine synthesis by nitro compound reduction - Organic Chemistry Portal.
- Selective hydrogenation of nitroarenes under mild conditions by the optimization of active sites in a well defined Co@NC catalyst - RSC Publishing.
- The nitro to amine reduction: from millions of tons to single molecule studies - PMC.
- Selective hydrogenation of nitroarenes under mild conditions by the optimization of active sites in a well defined Co@NC catalyst - ResearchGate.
- More Reactions on the Aromatic Sidechain: Reduction of Nitro Groups and the Baeyer Villiger - Master Organic Chemistry.
- Reduction of nitro compounds - Wikipedia.
- Catalytic hydrogenation of nitroarenes into different products via different routes. - ResearchGate.
- What are the best reagents to reduce aromatic nitro to amine? Does anyone have suggestions other than Raney Ni, Pd/C, Sn/HCl, Fe/HCl? | ResearchGate.
- Iron-Catalyzed N-Arylsulfonamide Formation through Directly Using Nitroarenes as Nitrogen Sources | The Journal of Organic Chemistry - ACS Publications.
- Reduction of nitro to amino and oxidation of amino to nitro.
- Selective hydrogenation of nitroarenes under mild conditions by the optimization of active sites in a well defined Co@NC catalyst - OUCI.
- Reduction of Nitro Compounds to Amines, Azo Compounds, Hydroxylamines, and Oximes, and Reduction of N-Oxides to Amines.
- A Mechanistic Guide to Nitro Group Reduction: A Comparative Analysis for Chemical Synthesis - Benchchem.
- Reduction of nitro group in the presence of a nitrile : r/chemistry - Reddit.
- Selective Reduction of Nitroaromatic Compounds to Their Corresponding Amine Compounds Using NaBH4 / Ni(PPh3)4.
- Application Notes and Protocols for the Reduction of Nitro Groups to Amines - Benchchem.
- Full article: Research Spotlight: Microwave Chemistry Enabling the Synthesis of Biologically Relevant Amines - Taylor & Francis.
- REDUCTION OF NITRO COMPOUNDS USING 3d- NON-NOBLE METAL CATALYSTS - AIR Unimi.
- What is the best way of reducing the nitro group, without affecting the 3-ethoxy substituted Benzisoxazoles? | ResearchGate.
- Nitro Reduction - Wordpress - ACS GCI Pharmaceutical Roundtable Reagent Guides.
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- 3. Reduction of nitro compounds - Wikipedia [en.wikipedia.org]
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- 5. masterorganicchemistry.com [masterorganicchemistry.com]
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- 12. researchgate.net [researchgate.net]
Solubility issues of N-(5-amino-2-methoxyphenyl)methanesulfonamide in organic solvents
Welcome to the technical support center for N-(5-amino-2-methoxyphenyl)methanesulfonamide. This guide is designed for researchers, scientists, and drug development professionals to provide expert advice on the solubility challenges associated with this compound. As a Senior Application Scientist, my goal is to provide you with not only procedural steps but also the underlying scientific principles to empower your experimental success.
Troubleshooting Guide
This section addresses specific problems you may encounter while working with N-(5-amino-2-methoxyphenyl)methanesulfonamide.
Question: My N-(5-amino-2-methoxyphenyl)methanesulfonamide is not dissolving in common organic solvents like DMSO or ethanol. What are my next steps?
Answer:
It is not uncommon for sulfonamide-containing compounds to exhibit limited solubility in standard organic solvents.[1] This is due to a combination of factors including the crystalline structure of the solid and the presence of both polar (amine, sulfonamide) and non-polar (methoxyphenyl) functional groups. Here is a systematic approach to troubleshoot this issue:
1. Initial Solvent Screening & Optimization:
-
Expand your solvent selection: If DMSO and ethanol are unsuccessful, consider solvents with different polarity and hydrogen bonding capabilities. Based on studies of similar sulfonamides, dimethylformamide (DMF) or dimethylacetamide (DMA) may be more effective due to their powerful solvating power for this class of compounds.[2]
-
Gentle Heating: Carefully warm the solution to between 30-40°C. This can increase the kinetic energy of the system and help overcome the lattice energy of the solid compound. Always monitor for any signs of degradation (color change) and ensure your compound is stable at the tested temperature.
-
Sonication: Use of an ultrasonic bath can aid in the dissolution process by breaking down aggregates and increasing the surface area of the solid exposed to the solvent.
2. Co-Solvent Systems:
If a single solvent is not effective, a binary or ternary solvent system may be required. The principle here is to create a solvent environment with a polarity that is more favorable for the solute.
-
For Aqueous Buffers: If your final application is in an aqueous medium, first dissolve the compound in a minimal amount of a water-miscible organic solvent (e.g., DMF or DMSO) to create a concentrated stock solution. Then, slowly dilute this stock solution into your aqueous buffer with vigorous stirring. Be aware that the compound may precipitate if the final concentration in the aqueous buffer exceeds its solubility limit.
-
For Organic Reactions: Consider mixtures of solvents. For instance, a small amount of a highly polar solvent like DMF in a less polar solvent such as dichloromethane (DCM) or tetrahydrofuran (THF) can sometimes enhance solubility.
3. pH Adjustment:
Sulfonamides are generally weak acids and their solubility can be significantly influenced by pH.[1][3]
-
The sulfonamide group can be deprotonated under basic conditions, forming a more soluble salt. If your experimental conditions allow, the addition of a small amount of a non-nucleophilic organic base (e.g., triethylamine or diisopropylethylamine) to your organic solvent may increase solubility.
-
Conversely, the amino group can be protonated under acidic conditions. While this may increase aqueous solubility, it could decrease solubility in less polar organic solvents.
4. Solubility Enhancement Excipients:
For formulation development, the use of excipients can be explored to improve solubility.
-
Surfactants: Non-ionic surfactants such as Tween® 80 or sodium lauryl sulfate (SLS) can be used to create micelles that encapsulate the compound, increasing its apparent solubility.[4] This is a common strategy in drug formulation.
-
Polymers and Cyclodextrins: These agents can form complexes with the drug molecule, thereby increasing its solubility.[5]
Below is a workflow diagram to guide your troubleshooting process:
Caption: Troubleshooting workflow for addressing solubility issues.
Frequently Asked Questions (FAQs)
Q1: What is the expected solubility of N-(5-amino-2-methoxyphenyl)methanesulfonamide in common organic solvents?
| Solvent | Predicted Solubility | Rationale |
| Water | Very Low | The molecule has significant non-polar character from the phenyl and methoxy groups. |
| Ethanol/Methanol | Low to Moderate | The hydroxyl group can interact with the polar functionalities, but the overall polarity may not be optimal. |
| Acetone | Low to Moderate | Aprotic solvent with some polar character. |
| Dichloromethane (DCM) | Low | Generally dissolves less polar compounds. |
| Dimethyl Sulfoxide (DMSO) | Moderate to High | A highly polar aprotic solvent, often a good starting point for sparingly soluble compounds. |
| Dimethylformamide (DMF) | Moderate to High | Similar to DMSO, known to be a good solvent for many sulfonamides.[2] |
| 1-Octanol | Moderate | Used in partition coefficient studies, indicating some lipophilic character.[6] |
| Cyclohexane | Very Low | A non-polar solvent, unlikely to be effective.[7] |
Q2: Are there any safety precautions I should be aware of when handling N-(5-amino-2-methoxyphenyl)methanesulfonamide and its solutions?
Yes, as with any chemical, proper safety protocols should be followed.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, gloves, and a lab coat.[8][9][10][11]
-
Ventilation: Work in a well-ventilated area or a fume hood, especially when using volatile organic solvents.[8][12]
-
Handling: Avoid inhalation of dust and contact with skin and eyes.[9][10][11] In case of contact, rinse the affected area thoroughly with water.[8][9]
-
Storage: Store the compound in a tightly sealed container in a cool, dry place.[8][12]
For detailed safety information, always refer to the Safety Data Sheet (SDS) provided by the supplier.[8][9][10][11][12]
Q3: How should I prepare a stock solution of N-(5-amino-2-methoxyphenyl)methanesulfonamide for biological assays?
A common method for preparing stock solutions of poorly soluble compounds for biological assays is as follows:
Experimental Protocol: Preparation of a 10 mM Stock Solution in DMSO
-
Weighing: Accurately weigh the required amount of N-(5-amino-2-methoxyphenyl)methanesulfonamide (Molecular Weight: 216.26 g/mol ) in a suitable vial. For 1 mL of a 10 mM solution, you would need 2.16 mg.
-
Solvent Addition: Add the desired volume of high-purity, anhydrous DMSO to the vial.
-
Dissolution: Vortex the solution vigorously. If the compound does not fully dissolve, you may use gentle heating (37°C) or sonication for short periods until the solution is clear.
-
Storage: Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.
-
Working Solution Preparation: When preparing your working solution, dilute the DMSO stock into your aqueous assay buffer. It is crucial to ensure that the final concentration of DMSO in your assay is low (typically <0.5%) to avoid solvent-induced artifacts.
Q4: Can I expect the solubility to change if I am using a salt form of the compound?
Yes, salt formation is a common strategy to enhance the solubility of pharmaceutical compounds.[5][13] If you are using a hydrochloride salt of N-(5-amino-2-methoxyphenyl)methanesulfonamide, for example, its solubility in aqueous media would likely be higher than that of the free base due to the ionization of the amino group. However, the solubility in non-polar organic solvents might decrease.
References
-
Martin, A., Wu, P. L., & Adjei, A. (1980). Extended Hildebrand solubility approach: sulfonamides in binary and ternary solvents. Journal of Pharmaceutical Sciences, 69(6), 659–665. [Link]
-
Perlovich, G. L., Strakhova, N. N., Kazachenko, V. P., Volkova, T. V., & Surov, O. V. (2014). Impact of Sulfonamide Structure on Solubility and Transfer Processes in Biologically Relevant Solvents. Journal of Chemical & Engineering Data, 59(11), 3543–3551. [Link]
-
PubChem. (n.d.). N-(4-(2-aminoacetyl)-5-methoxy-2-phenoxyphenyl)methanesulfonamide hydrochloride. National Center for Biotechnology Information. Retrieved February 12, 2026, from [Link]
-
PubChem. (n.d.). N-(5-amino-2-methoxyphenyl)methanesulfonamide. National Center for Biotechnology Information. Retrieved February 12, 2026, from [Link]
-
SOLUBILITY OF SULPHONAMIDES. (1942). The BMJ, 1(4233), 277–277. [Link]
-
Home Sunshine Pharma. (n.d.). N-(4-(2-aminoacetyl)-5-methoxy-2-phenoxyphenyl)methanesulfonamide Hydrochloride CAS 149436-41-9. Retrieved February 12, 2026, from [Link]
-
Wikipedia. (2024, January 10). Sulfonamide (medicine). In Wikipedia. [Link]
-
Gray, V. (2022, November 1). Dissolution Method Troubleshooting: An Industry Perspective. Pharmaceutical Technology. [Link]
-
Pharmaceutical Technology. (2015, July 2). Solving Poor Solubility to Unlock a Drug's Potential. Pharmaceutical Technology. [Link]
-
Bustamante, P., Ochoa, R., Reillo, A., & Escalera, B. (1995). Thermodynamic study of the solubility of some sulfonamides in cyclohexane. Journal of the Chemical Society, Faraday Transactions, 91(15), 2339-2342. [Link]
-
Reddit. (2022, January 6). How to tackle compound solubility issue. r/labrats. [Link]
-
Pharmaceutical Technology. (2022, January 3). Tackling the Big Issue of Solubility. Pharmaceutical Technology. [Link]
Sources
- 1. bmj.com [bmj.com]
- 2. Extended Hildebrand solubility approach: sulfonamides in binary and ternary solvents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Sulfonamide (medicine) - Wikipedia [en.wikipedia.org]
- 4. dissolutiontech.com [dissolutiontech.com]
- 5. pharmtech.com [pharmtech.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. (PDF) Thermodynamic study of the solubility of some sulfonamides in cyclohexane [academia.edu]
- 8. static.cymitquimica.com [static.cymitquimica.com]
- 9. fishersci.com [fishersci.com]
- 10. fishersci.com [fishersci.com]
- 11. fishersci.com [fishersci.com]
- 12. documents.thermofisher.com [documents.thermofisher.com]
- 13. pharmtech.com [pharmtech.com]
Technical Support Center: Purification of N-(5-amino-2-methoxyphenyl)methanesulfonamide
Welcome to the dedicated technical support guide for handling the purification of N-(5-amino-2-methoxyphenyl)methanesulfonamide. This document provides in-depth troubleshooting advice, detailed protocols, and the underlying chemical principles to help you achieve high purity for your target compound by effectively removing unreacted starting materials.
Frequently Asked Questions (FAQs)
Q1: How can I confirm the presence of unreacted starting material in my crude product?
The most common synthetic route to N-(5-amino-2-methoxyphenyl)methanesulfonamide involves the reduction of its nitro-precursor, N-(5-nitro-2-phenoxyphenyl)methanesulfonamide[1]. The primary impurity is therefore often this unreacted nitro compound. Thin-Layer Chromatography (TLC) is the most effective initial check. The product, being more polar due to the amine group, should have a lower Rf value than the less polar nitro-precursor. Co-spotting your crude product lane with a sample of the starting material will definitively confirm its presence.
Q2: My product streaks badly on a silica TLC plate. What causes this and how can I fix it?
This is a classic issue when working with amines on standard silica gel. The basic lone pair of the amino group on your product interacts strongly with the acidic silanol groups (Si-OH) on the silica surface.[2] This causes poor elution, leading to significant streaking or tailing. To get a clean spot, prepare your TLC mobile phase with a small amount (0.5-1%) of a competing base like triethylamine (Et3N) or ammonium hydroxide. This additive neutralizes the acidic sites on the silica, allowing your amine product to travel up the plate cleanly.
Q3: What is the most direct and efficient method for removing a neutral impurity like the nitro-precursor?
Acid-base extraction is by far the most efficient and scalable method.[3][4] This technique exploits the basicity of your product's primary amine. By washing an organic solution of your crude material with aqueous acid, the amine is protonated, forming a water-soluble salt that partitions into the aqueous layer.[5][6] The neutral nitro-precursor, lacking a basic site, remains in the organic layer and is thus separated.
Q4: I tried recrystallization, but the recovery was very low. What should I consider?
Recrystallization relies on significant differences in solubility between your product and the impurity in a given solvent system at different temperatures. If the starting material and product have similar solubility profiles, this method can be inefficient. Success requires a thorough solvent screen. Furthermore, the solubility of your product is pH-dependent; ensuring it is in its neutral (free-base) form during crystallization from organic solvents is crucial for good recovery.
Q5: When is column chromatography the best choice?
Column chromatography should be considered when acid-base extraction fails to remove all impurities, or when you have multiple impurities with similar properties. While more time-consuming, it offers the highest resolution. For this specific product, using a modified mobile phase (containing triethylamine) or an alternative stationary phase (like basic alumina or amine-functionalized silica) is highly recommended to prevent the streaking issues seen on TLC.[2][7]
Purification Strategy Overview
The optimal purification strategy depends on the nature of the unreacted starting material. The flowchart below provides a decision-making framework for selecting the most appropriate method.
Caption: Decision workflow for purifying N-(5-amino-2-methoxyphenyl)methanesulfonamide.
Troubleshooting Guides & Detailed Protocols
Protocol 1: High-Efficiency Purification via Acid-Base Extraction
This method is ideal for removing neutral or acidic impurities, such as the common unreacted nitro-precursor. It leverages the basic character of the product's aromatic amine.
Causality: The fundamental principle is that charged salts are highly soluble in water, while neutral organic molecules are typically more soluble in organic solvents.[3][6] By adding aqueous acid (e.g., HCl), the basic amine on your product is protonated to form a water-soluble ammonium chloride salt (R-NH3+Cl-). This salt migrates from the organic phase to the aqueous phase. Neutral impurities, like the nitro-precursor, cannot be protonated and remain dissolved in the organic solvent.[4][5]
Sources
Optimizing catalytic hydrogenation conditions for methoxy-nitrobenzenesulfonamides
Guide ID: TSC-H2-MNBSA-001 Last Updated: October 26, 2023 Status: Active
Introduction
Welcome to the technical support hub for the catalytic hydrogenation of methoxy-nitrobenzenesulfonamides . This transformation is a critical step in the synthesis of various sulfonamide antibiotics and antiretrovirals.
While nitro reduction is often viewed as routine, this specific substrate class presents a "perfect storm" of kinetic challenges:
-
The Sulfonamide Trap: The sulfonamide sulfur atom (
) acts as a mild catalyst poison, occupying active sites on Pd or Pt surfaces. -
The Methoxy Brake: The electron-donating methoxy group (
) electronically stabilizes the intermediate hydroxylamine, slowing its reduction to the amine.
The Result: Users frequently report reactions stalling at the hydroxylamine intermediate (
Module 1: Catalyst Selection & Poisoning Mitigation
Q: My reaction stalls at 60-70% conversion. Adding more hydrogen pressure doesn't help. Why?
A: You are likely experiencing sulfur-induced deactivation combined with hydroxylamine accumulation .
The sulfonamide group can coordinate to the metal surface, reducing the number of active sites. While not as potent as thiols, sulfonamides effectively lower the turnover frequency (TOF). When the catalyst activity drops, the reaction often stops at the hydroxylamine stage because the reduction of hydroxylamine to amine is kinetically slower than the initial nitro reduction.
Corrective Protocol:
-
Increase Catalyst Loading: Standard 5 wt% loading is often insufficient. Increase to 10-15 wt% (relative to substrate) of 10% Pd/C.
-
Change the Catalyst Type:
-
Standard: 10% Pd/C (Type 39 or equivalent highly active grades).
-
Alternative: If demethoxylation (loss of
) is observed, switch to 1% Pt/C (sulfided) . Platinum is less aggressive toward the aromatic ring but effective for nitro groups. -
Promoters: Addition of Vanadium (V) species (e.g.,
) has been proven to accelerate the reduction of the hydroxylamine intermediate, preventing accumulation [1].
-
Q: Can I use Raney Nickel?
A: Not recommended. Raney Nickel is highly susceptible to poisoning by sulfur-containing functionalities. Furthermore, the basicity of Raney Nickel can promote the condensation of nitroso and hydroxylamine intermediates into azoxy impurities. Stick to Pd/C or Pt/C.
Module 2: Selectivity & Impurity Control
Q: I see a colored impurity (orange/red) in my product. What is it?
A: This is likely an azo (
Mechanism:
When the reduction of the hydroxylamine intermediate (
Troubleshooting Guide:
| Observation | Probable Cause | Corrective Action |
| Orange/Red Solid | Azo/Azoxy coupling due to basic conditions or stalled reaction. | Maintain neutral pH . Avoid strong bases. Increase agitation speed to improve |
| Product is "Clean" but Yield is Low | Hydroxylamine stuck on catalyst or dissolved in water layer. | Check filtrate by HPLC. If hydroxylamine is present, re-subject filtrate to hydrogenation with fresh catalyst. |
| Loss of Methoxy Group | Hydrogenolysis (Over-reduction). | Lower temperature to |
Module 3: Optimized Experimental Protocol
Objective: Safe, complete reduction of 3-nitro-4-methoxybenzenesulfonamide to 3-amino-4-methoxybenzenesulfonamide.
Reagents:
-
Substrate: 10.0 g (43 mmol)
-
Catalyst: 10% Pd/C (50% wet), 1.0 g (10 wt% loading)
-
Solvent: THF/Methanol (1:1 v/v), 100 mL
-
Additive: Vanadyl acetylacetonate (0.1 mol%) [Optional: prevents hydroxylamine accumulation]
Step-by-Step Procedure:
-
Inerting: Charge the autoclave with substrate, solvent, and catalyst. Crucial: Purge with Nitrogen (
) 3 times before introducing Hydrogen. -
Pressurization: Charge Hydrogen (
) to 5-10 bar (70-145 psi) .-
Note: Low pressure (<2 bar) favors intermediate accumulation.
-
-
Temperature Ramp: Heat to 40-50°C .
-
Warning: Do not exceed 60°C initially. The reaction is exothermic.[1]
-
-
Agitation: Set stirring to maximum (e.g., 1000 rpm). Mass transfer is the rate-limiting step.
-
Monitoring: Monitor
uptake. When uptake ceases, continue stirring for 1 hour (aging period) to ensure conversion of the "invisible" hydroxylamine intermediate. -
Workup: Filter hot (if product is soluble) or dilute with DMF to dissolve precipitated product before filtration.
Visualizing the Process
Diagram 1: Reaction Workflow & Decision Tree
This workflow illustrates the critical decision points to prevent stalling and impurity formation.
Caption: Operational workflow for hydrogenation, highlighting critical checkpoints for impurity detection.
Diagram 2: Mechanistic Pathway & Selectivity Control
Understanding the mechanism is vital. The methoxy group stabilizes the Hydroxylamine , creating a bottleneck.
Caption: Reaction pathway showing the "Hydroxylamine Bottleneck" caused by electron-donating methoxy groups.
References
-
Baumeister, P., Blaser, H. U., & Studer, M. (1997). Strong reduction of hydroxylamine accumulation in the catalytic hydrogenation of nitroarenes by vanadium promoters. Catalysis Letters.
-
Blenkiron, P., et al. (2020). Selective hydrogenation of nitroaromatics to N-arylhydroxylamines. RSC Advances.
-
BenchChem Technical Notes. (2025). Overcoming Catalyst Deactivation in Reactions with Sulfur-Containing Compounds.
-
Tafesh, A. M., & Weiguny, J. (1996). A Review of the Selective Catalytic Reduction of Aromatic Nitro Compounds into Aromatic Amines. Chemical Reviews.
Sources
Troubleshooting low purity in sulfonamide intermediate synthesis
Executive Summary
Low purity in sulfonamide synthesis is rarely a random event; it is a deterministic outcome of competing kinetic pathways. As researchers, we often treat the reaction of an amine with a sulfonyl chloride as trivial "click chemistry." However, the electrophilicity of the sulfur center makes it susceptible to three competing fates:
-
Amidation (Desired): Nucleophilic attack by the amine.
-
Hydrolysis (Impurity A): Attack by water, reverting to sulfonic acid.
-
Bis-sulfonylation (Impurity B): Attack by the newly formed sulfonamide anion on a second equivalent of sulfonyl chloride.
This guide moves beyond basic recipes to provide self-validating protocols that allow you to diagnose and correct these issues in real-time.
Part 1: The Kinetic Landscape (Visualizing the Problem)
Before troubleshooting, you must visualize where your mass is going. The following diagram maps the decision points that determine your product's purity.
Figure 1: Kinetic competition in sulfonamide synthesis. Green paths represent the desired flow; red paths indicate common impurity sinks.
Part 2: Critical Control Points (The Protocols)
Module A: Reagent Quality Control (The "Self-Validating" Step)
Problem: Many researchers assume their sulfonyl chloride is 100% pure. It is not. Sulfonyl chlorides degrade into sulfonic acids upon storage, releasing HCl. The Fix:
-
Visual Check: If the liquid is cloudy or the solid is "wet/sticky," hydrolysis has occurred.
-
The Validation Test: Dissolve a small aliquot in dry DCM. If it leaves a residue or is insoluble, you have significant sulfonic acid contamination.
-
Action: If impure, purify by washing a solution (in DCM or EtOAc) with cold 5% NaHCO₃ (rapidly) to remove the acid, then dry and concentrate immediately before use [1].
-
Module B: Reaction Conditions & Solvent Selection
You must choose between Anhydrous (Organic base) or Schotten-Baumann (Aqueous/Organic biphasic).
| Parameter | Method A: Anhydrous (DCM/THF + Et₃N) | Method B: Schotten-Baumann (Water/Acetone + Na₂CO₃) |
| Best For | Highly moisture-sensitive chlorides; Precious amines. | Scale-up; Robust substrates; Green chemistry [2]. |
| Purity Risk | Bis-sulfonylation (if base is too strong). | Hydrolysis (if pH is not controlled). |
| Key Control | Strictly dry solvents; Slow addition at 0°C. | Maintain pH 8–10; Keep temp <5°C. |
| Green Alternative | 2-MeTHF (lower toxicity than DCM) [6]. | Deep Eutectic Solvents (Choline Chloride/Urea) [3].[1] |
Part 3: Troubleshooting Guides (FAQ Format)
Issue 1: "I have a high molecular weight impurity (Bis-sulfonylation)."
Symptoms:
-
TLC shows a spot less polar than the product.
-
Mass spec shows [M + (R-SO2) - H] peak.
-
Yield of desired product is moderate (50-60%).
Root Cause: The sulfonamide product contains an N-H proton that is significantly acidic (pKa ~10-11). In the presence of excess base (like Et₃N) and excess sulfonyl chloride, the product deprotonates and attacks a second equivalent of sulfonyl chloride [4].
Corrective Protocol:
-
Stoichiometry Check: Never use >1.1 equivalents of sulfonyl chloride.
-
Reverse Addition: Add the sulfonyl chloride solution slowly to the amine solution, not the other way around. This ensures the amine is always in excess relative to the chloride during the reaction, statistically favoring mono-substitution.
-
Base Switching: If using Et₃N (pKa of conjugate acid ~10.7), switch to a weaker base like Pyridine (pKa ~5.2) or solid NaHCO₃. These are strong enough to neutralize the HCl byproduct but too weak to deprotonate the sulfonamide product, effectively shutting down the bis-sulfonylation pathway.
Issue 2: "My yield is low, and I see a very polar spot (Hydrolysis)."
Symptoms:
-
Product stays at the baseline on TLC (using non-polar eluent).
-
Starting material (sulfonyl chloride) disappears rapidly but product formation is stalled.
Root Cause: Water is out-competing the amine. This is common in Schotten-Baumann conditions if the temperature rises or if the amine is sterically hindered (slow nucleophile) [5].
Corrective Protocol:
-
Temperature Lock: Run the reaction at 0°C. Hydrolysis rates drop significantly at lower temperatures while amidation remains viable [5].
-
The "Sacrificial" Reagent: If using anhydrous conditions, ensure your solvent is dry. If you suspect moisture, add a drying agent (molecular sieves) to the reaction vessel before adding the sulfonyl chloride.
-
Catalysis: Add a nucleophilic catalyst like DMAP (1-5 mol%). This forms a highly reactive N-acyl pyridinium intermediate that reacts with the amine faster than water can attack [4].
Issue 3: "The product is oiling out or won't crystallize."
Symptoms:
-
Upon workup, the product forms a gummy oil/tar instead of a solid.
-
Purity is acceptable, but physical form is unmanageable.
Root Cause: Rapid precipitation traps impurities (solvents/salts) which lower the melting point, causing the "oil" phase.
Corrective Protocol (The pH Swing): Sulfonamides are amphoteric. Use this to your advantage for purification without chromatography [7].
-
Dissolve: Take the crude oil in dilute NaOH (pH > 12). The sulfonamide becomes a water-soluble salt. Impurities (bis-sulfonamides, unreacted amine) may remain insoluble—filter them out.
-
Precipitate: Slowly add HCl to the filtrate while stirring. Monitor pH.
-
The Drop Point: As you approach the pKa of the sulfonamide (typically pH 4-6), the pure product will precipitate.
-
Crystallization: If it still oils, add a "seed" crystal or scratch the glass.[2] Heat the mixture to reflux (in EtOH/Water) and cool very slowly (wrap the flask in foil) to encourage lattice formation over amorphous crashing [7].
Part 4: Advanced Workflow (The Logic Gate)
Use this logic flow to determine your purification strategy.
Figure 2: Purification logic gate. Note that Bis-sulfonamides are generally not soluble in base, whereas the desired sulfonamide is, allowing for easy separation.
References
-
BenchChem Technical Support. (2025).[2][3] Troubleshooting Low Yields in Sulfonyl Chloride Synthesis. BenchChem. 4
-
Eid, N., et al. (2018). Straightforward and Sustainable Synthesis of Sulfonamides in Water under Mild Conditions. European Journal of Organic Chemistry. Link[4][5]
-
Uniba Research Group. (2024). Switchable Deep Eutectic Solvents for Sustainable Sulfonamide Synthesis. University of Bari. 1[4][5][6][7]
-
Organic Chemistry Portal. (2024). Schotten-Baumann Reaction: Mechanism and Conditions. Organic Chemistry Portal. 8[4][5]
-
Canadian Science Publishing. (1971). Kinetics of Sulfonyl Chloride Hydrolysis. Canadian Journal of Chemistry. 7[4][5][6]
-
MDPI. (2019). Facile and Eco-Friendly Method for the Synthesis of Sulfonamide using 2-MeTHF. MDPI. 9[4][5]
-
BenchChem Technical Support. (2025). Recrystallization of Sulfonamide Products: Solvents and Techniques. BenchChem. 3[4][5][6][7]
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- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Kinetics of the neutral and alkaline hydrolysis of aromatic sulphonyl chlorides in water - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. cdnsciencepub.com [cdnsciencepub.com]
- 8. Schotten-Baumann Reaction [organic-chemistry.org]
- 9. mdpi.com [mdpi.com]
Stability of N-(5-amino-2-methoxyphenyl)methanesulfonamide in aqueous solution
Guide for Researchers, Scientists, and Drug Development Professionals on the Aqueous Stability of N-(5-amino-2-methoxyphenyl)methanesulfonamide
Welcome to the technical support guide for N-(5-amino-2-methoxyphenyl)methanesulfonamide. As a Senior Application Scientist, I've designed this resource to provide you with field-proven insights and practical solutions for handling this molecule in aqueous environments. The stability of a compound is paramount for reproducible experimental results, and understanding its potential degradation pathways is the first step toward mitigating issues.
This guide is structured as a series of frequently asked questions (FAQs) and troubleshooting scenarios, followed by detailed experimental protocols. The information herein is synthesized from established principles of sulfonamide chemistry and regulatory guidelines for stability testing.
Section 1: Frequently Asked Questions (FAQs) - Core Stability Profile
This section addresses the fundamental stability characteristics of N-(5-amino-2-methoxyphenyl)methanesulfonamide based on its structural features—an aromatic amine and a sulfonamide functional group.
Q1: What are the primary degradation pathways for N-(5-amino-2-methoxyphenyl)methanesulfonamide in an aqueous solution?
A1: Based on its chemical structure, two primary degradation pathways are of concern:
-
Hydrolysis of the Sulfonamide Bond: The sulfur-nitrogen (S-N) bond in the methanesulfonamide group is a potential site for hydrolysis. This reaction is typically catalyzed by acidic or basic conditions and would cleave the molecule into 5-amino-2-methoxyaniline and methanesulfonic acid. Generally, sulfonamides are relatively resistant to hydrolysis under neutral conditions but can be susceptible to degradation at pH extremes.[1][2]
-
Oxidation of the Aminophenyl Group: The electron-rich aromatic ring, activated by both an amino (-NH₂) and a methoxy (-OCH₃) group, is susceptible to oxidation.[3] This can be initiated by dissolved oxygen, peroxide contaminants, or exposure to certain light conditions. Oxidative degradation can lead to the formation of colored products, such as quinone-imines or N-oxides, which can complicate analytical results.[3]
Q2: How does the pH of the aqueous solution affect the stability of the compound?
A2: The pH is a critical factor governing the stability of sulfonamides.
-
Acidic Conditions (pH < 4): Sulfonamides tend to be less stable in strongly acidic environments.[2] At low pH, the amino group will be protonated, but the sulfonamide linkage can undergo acid-catalyzed hydrolysis, leading to cleavage of the S-N bond.[3]
-
Neutral to Alkaline Conditions (pH 6-9): Sulfonamides are generally most stable in this range.[1] The sulfonamide group can be deprotonated at higher pH values, and the resulting anionic form is less susceptible to hydrolysis.[1] For this reason, preparing stock solutions and buffers in a neutral to slightly alkaline pH range (e.g., pH 7.4) is recommended for routine experiments.
Q3: Is N-(5-amino-2-methoxyphenyl)methanesulfonamide sensitive to light?
A3: Yes, photosensitivity should be assumed. Aromatic amines and phenols are known chromophores that can absorb UV light, leading to photodegradation. International Council for Harmonisation (ICH) guidelines recommend systematic photostability testing for new drug substances.[4] To ensure the integrity of your compound, all solutions should be prepared and stored in amber glass vials or protected from light by wrapping containers in aluminum foil.[4]
Q4: What is the impact of temperature on the stability of the compound in solution?
A4: As with most chemical reactions, the rate of degradation increases with temperature. While many sulfonamides are stable at ambient temperatures for short periods, long-term storage of aqueous solutions should be at refrigerated (2-8°C) or frozen (≤ -20°C) conditions to minimize both hydrolytic and oxidative degradation.[5] Forced degradation studies often use elevated temperatures (e.g., 60-80°C) to accelerate the identification of potential degradants.[3]
Q5: How susceptible is the compound to oxidation, and what are common sources of oxidants?
A5: The compound's structure suggests a moderate to high susceptibility to oxidation due to the electron-rich aminophenyl ring.[3]
-
Common Oxidants: The most common laboratory oxidant is hydrogen peroxide (H₂O₂), which is often used in forced degradation studies to simulate oxidative stress.[3] Dissolved atmospheric oxygen can also contribute to slow oxidation over time.
-
Mitigation: To minimize oxidation, consider de-gassing aqueous buffers by sparging with nitrogen or argon before preparing solutions. For long-term storage, overlaying the solution with an inert gas can be beneficial.
Section 2: Troubleshooting Guide - Common Experimental Issues
Q1: "I'm observing a significant loss of my parent compound in my buffered stock solution, which is stored at 4°C. What is the likely cause?"
A1: This issue likely points to one of two culprits:
-
pH-Mediated Hydrolysis: Verify the pH of your buffer. If it is acidic (pH < 5), you may be observing acid-catalyzed hydrolysis of the sulfonamide bond. Consider re-preparing the solution in a neutral buffer (e.g., phosphate-buffered saline, pH 7.4).
-
Oxidation: If the solution has developed a slight yellow or brown tint, oxidation is a strong possibility. This can occur even at 4°C over several days or weeks. To troubleshoot, prepare a fresh solution using de-gassed buffer and store it in a tightly sealed amber vial with minimal headspace.
Q2: "My bioassay results are highly variable when I use solutions prepared on different days. Could this be a stability problem?"
A2: Yes, inconsistent results are a classic sign of compound instability. If the active concentration of your compound is decreasing over time, it will lead to poor reproducibility.
-
Validation Step: Perform a simple stability check. Prepare a fresh solution and immediately test it. Then, store the solution under your typical experimental conditions (e.g., on the benchtop or in an incubator) and re-test it after a few hours and again after 24 hours. A time-dependent decrease in activity strongly suggests degradation.
-
Solution: The best practice is to prepare fresh solutions immediately before each experiment or to validate a storage condition (e.g., -80°C in single-use aliquots) where the compound is proven to be stable.
Q3: "I am using HPLC-UV for analysis and have noticed new, small peaks appearing in my chromatograms, especially in samples that have been sitting in the autosampler. What should I do?"
A3: The appearance of new peaks is a clear indication of degradation. The autosampler, even if cooled, is a holding environment where degradation can occur over several hours.
-
Identify the Cause: These new peaks are likely degradation products from hydrolysis or oxidation. Their retention times will differ from the parent compound.
-
Troubleshooting Workflow:
-
Minimize Residence Time: Shorten your HPLC run sequence or prepare smaller batches of samples to reduce the time they sit in the autosampler.
-
Ensure Autosampler Cooling: Verify that the autosampler cooler is active and set to a low temperature (e.g., 4-10°C).
-
Perform a Forced Degradation Study: To proactively identify these peaks, follow the protocol in Section 3. This will help you confirm if the new peaks correspond to expected degradants and allows you to develop a "stability-indicating method" that can separate the parent compound from its degradation products.[6][7]
-
Section 3: Experimental Protocols
These protocols provide a validated starting point for your experiments. Always use high-purity solvents and reagents.
Protocol 1: Recommended Stock Solution Preparation and Storage
-
Initial Solubilization: Weigh the N-(5-amino-2-methoxyphenyl)methanesulfonamide powder accurately. Dissolve it in a minimal amount of a compatible organic solvent, such as dimethyl sulfoxide (DMSO), to create a high-concentration (e.g., 10-50 mM) stock.
-
Aqueous Dilution: Prepare your final aqueous solution by diluting the DMSO stock into a pre-filtered, de-gassed aqueous buffer (e.g., PBS, pH 7.4). Ensure the final concentration of DMSO is low (typically <0.5%) to avoid affecting biological assays.
-
Storage:
-
Short-Term (≤ 1 week): Store the aqueous solution at 2-8°C in a tightly capped amber vial.
-
Long-Term (> 1 week): Prepare single-use aliquots of the high-concentration DMSO stock and store them at -80°C. Thaw a fresh aliquot for each experiment to avoid freeze-thaw cycles.
-
Protocol 2: Step-by-Step Forced Degradation Study Workflow
This study is essential for understanding degradation pathways and developing a stability-indicating analytical method.[8] The goal is to achieve 10-20% degradation of the parent compound.[6]
-
Prepare Stock Solution: Create a 1 mg/mL solution of the compound in a 50:50 mixture of acetonitrile and water.
-
Set Up Stress Conditions: For each condition, mix 1 mL of the stock solution with 1 mL of the stressor solution in an amber HPLC vial. Include a control sample (1 mL stock + 1 mL 50:50 acetonitrile:water) stored at 4°C.
-
Acid Hydrolysis: 0.1 M HCl. Incubate at 60°C.
-
Base Hydrolysis: 0.1 M NaOH. Incubate at 60°C.
-
Oxidation: 3% H₂O₂. Keep at room temperature.
-
Thermal Degradation: Use the control solution (no added stressor). Incubate at 80°C.
-
Photostability: Expose a solution in a clear vial to a calibrated light source delivering an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.[4] Keep a dark control (wrapped in foil) alongside it at the same temperature.
-
-
Time-Point Analysis: Analyze samples by HPLC at initial (t=0) and subsequent time points (e.g., 2, 8, 24, 48 hours) until approximately 10-20% degradation of the parent peak is observed. For base hydrolysis, neutralize the sample with an equivalent amount of acid before injection, and vice-versa for acid hydrolysis.
-
Data Evaluation:
-
Monitor the decrease in the parent peak area.
-
Observe the formation and growth of new peaks (degradants).
-
Perform peak purity analysis (using a PDA detector) to ensure the parent peak is not co-eluting with degradants.
-
Protocol 3: Foundational Stability-Indicating HPLC-UV Method
This method serves as a starting point and should be optimized and validated for your specific application.[9]
-
Column: C18 reverse-phase, 4.6 x 150 mm, 3.5 or 5 µm particle size.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient:
-
0-2 min: 5% B
-
2-15 min: 5% to 95% B
-
15-18 min: Hold at 95% B
-
18-18.5 min: 95% to 5% B
-
18.5-25 min: Hold at 5% B
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Injection Volume: 10 µL.
-
Detection: UV/Vis Diode Array Detector (DAD). Monitor at 254 nm and collect spectra from 200-400 nm to assess peak purity.
Section 4: Data Interpretation & Visualization
Table 1: Summary of Expected Stability Profile and Degradation Behavior
| Stress Condition | Expected Stability | Primary Degradation Pathway | Potential Degradants |
| Acidic (0.1 M HCl, 60°C) | Low | Hydrolysis of S-N bond | 5-amino-2-methoxyaniline, Methanesulfonic acid |
| Basic (0.1 M NaOH, 60°C) | Moderate to Low | Hydrolysis of S-N bond | 5-amino-2-methoxyaniline, Methanesulfonic acid |
| Neutral (pH 7, 80°C) | Moderate | Thermal-assisted hydrolysis/oxidation | Hydrolysis and/or oxidation products |
| Oxidative (3% H₂O₂) | Low | Oxidation of aminophenyl ring | N-oxides, quinone-imines, ring-hydroxylated species |
| Photolytic (ICH Q1B) | Low to Moderate | Photochemical oxidation/rearrangement | Complex mixture of photo-products |
Diagrams
The following diagrams illustrate key workflows and concepts for stability assessment.
Section 5: References
-
Isolation, identification, and optimization of conditions for the degradation of four sulfonamide antibiotics and their metabolic pathways in Pseudomonas stutzesri strain DLY-21. PMC.
-
Hydrolysis of sulphonamides in aqueous solutions. ResearchGate.
-
Forced Degradation Studies: Regulatory Considerations and Implementation. BioProcess International.
-
Sulfonamide Degradation. Technical University of Munich.
-
Forced degradation studies. MedCrave online.
-
Forced Degradation Studies for Biopharmaceuticals. Pharmaceutical Technology.
-
Forced degradation studies: A critical lens into pharmaceutical stability. Pharma Phorum.
-
Q1B Photostability Testing of New Active Substances and Medicinal Products. ICH Guideline.
-
Thermodynamic analysis of the thermal stability of sulphonamides in milk using liquid chromatography tandem mass spectrometry detection. PubMed.
-
Validating Analytical Methods for Biopharmaceuticals, Part 2: Formal Validation. BioPharm International.
Sources
- 1. researchgate.net [researchgate.net]
- 2. Sulfonamide Degradation - Institut für Wasserchemie und Chemische Balneologie [ch.nat.tum.de]
- 3. Forced degradation studies: A critical lens into pharmaceutical stability - Clinical Trials Arena [clinicaltrialsarena.com]
- 4. ema.europa.eu [ema.europa.eu]
- 5. Thermodynamic analysis of the thermal stability of sulphonamides in milk using liquid chromatography tandem mass spectrometry detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. biopharminternational.com [biopharminternational.com]
- 7. medcraveonline.com [medcraveonline.com]
- 8. pharmtech.com [pharmtech.com]
- 9. biopharminternational.com [biopharminternational.com]
Validation & Comparative
A Comparative Guide to the ¹H NMR Spectral Analysis of N-(5-amino-2-methoxyphenyl)methanesulfonamide
This technical guide provides a comprehensive analysis of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of N-(5-amino-2-methoxyphenyl)methanesulfonamide. In the landscape of pharmaceutical research and drug development, the precise structural elucidation of novel chemical entities is paramount. ¹H NMR spectroscopy stands as a primary and indispensable tool for this purpose, offering detailed information about the molecular structure and electronic environment of protons within a molecule.
This guide is designed for researchers, scientists, and drug development professionals. It will delve into a detailed prediction of the ¹H NMR spectrum of the title compound, supported by a comparative analysis with structurally related molecules. Furthermore, this document outlines the fundamental experimental protocols for acquiring high-quality ¹H NMR data and provides visual aids to facilitate a deeper understanding of the underlying principles.
Predicted ¹H NMR Spectrum of N-(5-amino-2-methoxyphenyl)methanesulfonamide
The structure of N-(5-amino-2-methoxyphenyl)methanesulfonamide contains several distinct proton environments, which will give rise to a characteristic ¹H NMR spectrum. Based on established principles of chemical shifts and spin-spin coupling, we can predict the approximate chemical shifts (δ) in parts per million (ppm), multiplicities, and coupling constants (J) in Hertz (Hz) for each proton. The analysis is based on the compound being dissolved in a common deuterated solvent such as DMSO-d₆, which is capable of solubilizing the polar functional groups and in which the labile protons of the amino and sulfonamide groups are readily observed.
Molecular Structure and Proton Numbering:
Caption: Molecular structure of N-(5-amino-2-methoxyphenyl)methanesulfonamide with proton numbering.
Table 1: Predicted ¹H NMR Data for N-(5-amino-2-methoxyphenyl)methanesulfonamide in DMSO-d₆
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Number of Protons |
| -SO₂NH- | 8.8 - 9.5 | Singlet (broad) | - | 1H |
| Aromatic H-6 | 7.0 - 7.2 | Doublet | Jortho = 8.0 - 9.0 | 1H |
| Aromatic H-4 | 6.4 - 6.6 | Doublet of doublets | Jortho = 8.0 - 9.0, Jmeta = 2.0 - 3.0 | 1H |
| Aromatic H-3 | 6.2 - 6.4 | Doublet | Jmeta = 2.0 - 3.0 | 1H |
| -NH₂ | 4.8 - 5.5 | Singlet (broad) | - | 2H |
| -OCH₃ | 3.7 - 3.9 | Singlet | - | 3H |
| -SO₂CH₃ | 2.9 - 3.1 | Singlet | - | 3H |
Analysis of Predicted Spectrum:
-
-SO₂NH- Proton: The proton attached to the sulfonamide nitrogen is expected to be significantly deshielded due to the strong electron-withdrawing nature of the adjacent sulfonyl group and its acidic character. It will likely appear as a broad singlet in the downfield region of the spectrum. This signal is also expected to be exchangeable with D₂O.
-
Aromatic Protons: The benzene ring is substituted with three groups: a methoxy group (-OCH₃) at C2, an amino group (-NH₂) at C5, and a methanesulfonamido group (-NHSO₂CH₃) at C1.
-
The methoxy group is an electron-donating group, which will shield the ortho (H-3) and para (H-6) protons.
-
The amino group is also a strong electron-donating group, shielding its ortho (H-4, H-6) and para (H-3) positions.
-
The methanesulfonamido group is an electron-withdrawing group, which will deshield the ortho (H-6) and para (H-3) protons.
-
The interplay of these electronic effects results in a complex chemical shift pattern. H-6 is ortho to the electron-withdrawing sulfonamide group and para to the electron-donating amino group, leading to an intermediate chemical shift. It will appear as a doublet due to coupling with H-4. H-4 is ortho to the amino group and meta to the methoxy and sulfonamide groups. It will be shielded by the amino group and appear as a doublet of doublets, coupling with both H-3 (meta coupling) and H-6 (ortho coupling). H-3 is ortho to the methoxy group and meta to the amino group, and will be the most shielded aromatic proton, appearing as a doublet due to meta coupling with H-4.
-
-
-NH₂ Protons: The protons of the primary amine will appear as a broad singlet. The chemical shift of these protons is highly dependent on solvent, concentration, and temperature. This signal will disappear upon the addition of D₂O due to proton exchange.
-
-OCH₃ Protons: The three protons of the methoxy group are equivalent and will appear as a sharp singlet in the typical region for methoxy groups.
-
-SO₂CH₃ Protons: The three protons of the methyl group attached to the sulfonyl group are also equivalent and will appear as a sharp singlet, deshielded by the adjacent electron-withdrawing sulfonyl group.
Comparative Analysis with Structural Analogs
Analog 1: N-(4,5-dibromo-2-methoxyphenyl)benzenesulfonamide
This compound, while having bromo-substituents instead of an amino group, provides a good reference for the protons on a substituted 2-methoxyphenyl sulfonamide. The bromines are electron-withdrawing, which will influence the chemical shifts of the aromatic protons differently than an amino group, but the overall pattern can be informative.
Analog 2: 2-Methoxy-5-nitroaniline
This compound is a very close analog, with a nitro group in place of the methanesulfonamido group. The nitro group is a strong electron-withdrawing group, similar to the sulfonamide, and will have a comparable effect on the aromatic proton chemical shifts.
Table 2: Comparison of ¹H NMR Data with Structural Analogs
| Proton Assignment | Predicted for Target Compound (ppm) | Experimental for Analog 1 (ppm)¹ | Experimental for Analog 2 (ppm)² |
| Aromatic Protons | 6.2 - 7.2 | Aromatic protons observed in the range of 6.8-7.5 | Aromatic protons observed in the range of 6.8-7.8 |
| -OCH₃ | 3.7 - 3.9 | 3.85 | 3.95 |
| -NH₂ | 4.8 - 5.5 | - | 5.8 (broad) |
| -SO₂CH₃ / -SO₂Ph | 2.9 - 3.1 | - (Benzenesulfonamide) | - |
| -SO₂NH- | 8.8 - 9.5 | Not reported | - |
¹Data for N-(4,5-dibromo-2-methoxyphenyl)benzenesulfonamide.[1] ²Data for 2-Methoxy-5-nitroaniline.
The comparison reveals that the predicted chemical shifts for the methoxy and aromatic protons of the target compound are in good agreement with the experimental data of the analogs. The electron-donating amino group in the target compound is expected to shift the aromatic protons to a slightly more upfield region compared to the nitro and dibromo analogs, which is reflected in our prediction.
Experimental Protocol for ¹H NMR Spectroscopy
To obtain a high-quality ¹H NMR spectrum for structural elucidation, the following protocol should be followed.
Workflow for ¹H NMR Analysis:
Caption: A streamlined workflow for the ¹H NMR analysis of N-(5-amino-2-methoxyphenyl)methanesulfonamide.
Step-by-Step Methodology:
-
Sample Preparation:
-
Accurately weigh approximately 5-10 mg of the solid N-(5-amino-2-methoxyphenyl)methanesulfonamide.
-
Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent, such as dimethyl sulfoxide-d₆ (DMSO-d₆), in a clean vial. Ensure complete dissolution.
-
Add a small amount of an internal standard, typically tetramethylsilane (TMS), for referencing the chemical shift scale to 0 ppm.
-
Transfer the resulting solution into a clean and dry 5 mm NMR tube.
-
-
Instrument Setup and Data Acquisition:
-
Insert the NMR tube into the spectrometer's probe.
-
Lock the spectrometer's field frequency to the deuterium signal of the solvent. This compensates for any magnetic field drift during the experiment.
-
Shim the magnetic field to optimize its homogeneity across the sample. This is a critical step to obtain sharp spectral lines and high resolution.
-
Set the appropriate acquisition parameters, including the number of scans (typically 16 to 64 for good signal-to-noise), pulse width, and acquisition time.
-
Acquire the Free Induction Decay (FID) data.
-
-
Data Processing and Analysis:
-
Apply a Fourier transform to the FID to convert the time-domain data into the frequency-domain spectrum.
-
Phase the spectrum to ensure all peaks are in the absorptive mode and have a flat baseline.
-
Calibrate the chemical shift axis by setting the TMS signal to 0.00 ppm.
-
Integrate the area under each signal to determine the relative number of protons giving rise to each peak.
-
Analyze the chemical shifts, multiplicities (singlet, doublet, triplet, etc.), and coupling constants for each signal to elucidate the molecular structure.
-
To confirm the presence of exchangeable protons (-NH and -NH₂), a D₂O exchange experiment can be performed by adding a drop of deuterium oxide to the NMR tube and re-acquiring the spectrum. The signals corresponding to the exchangeable protons will diminish or disappear.
-
Conclusion
The ¹H NMR spectrum of N-(5-amino-2-methoxyphenyl)methanesulfonamide is predicted to exhibit a unique set of signals that are consistent with its molecular structure. The analysis of chemical shifts, multiplicities, and coupling constants provides a detailed fingerprint of the molecule. By comparing the predicted spectrum with that of structurally related analogs, we can have a high degree of confidence in the assignments. The experimental protocol outlined in this guide provides a robust methodology for obtaining high-quality ¹H NMR data, which is essential for the unambiguous structural confirmation of this and other novel pharmaceutical compounds. This comprehensive approach, combining prediction, comparative analysis, and standardized experimental procedures, exemplifies the rigorous standards of scientific integrity required in modern drug discovery and development.
References
-
Rehman, A., et al. (2025). Synthesis, characterization and biological screening of various N-substituted derivatives of sulfonamides. ResearchGate. [Link]
Sources
Mass spectrometry fragmentation pattern of N-(5-amino-2-methoxyphenyl)methanesulfonamide
The following guide details the mass spectrometry fragmentation analysis of N-(5-amino-2-methoxyphenyl)methanesulfonamide , a critical intermediate in the synthesis of EGFR inhibitors like Osimertinib and anti-rheumatic agents like Iguratimod .
This guide compares the fragmentation behavior of this target molecule against its regioisomeric impurity (4-amino analog) and its synthetic precursor (nitro analog) , providing a robust analytical framework for purity profiling in drug development.
Executive Summary & Comparative Analysis
In the synthesis of third-generation EGFR inhibitors, distinguishing the active intermediate N-(5-amino-2-methoxyphenyl)methanesulfonamide (Target) from its positional isomers and precursors is critical for controlling genotoxic impurities.
This guide compares the Target's MS/MS performance against two common process impurities:
-
The Isomer: N-(4-amino-2-methoxyphenyl)methanesulfonamide.
-
The Precursor: N-(5-nitro-2-methoxyphenyl)methanesulfonamide.
Performance Matrix: Target vs. Alternatives
| Feature | Target Analyte (5-Amino) | Isomer Alternative (4-Amino) | Precursor (Nitro) |
| Monoisotopic Mass | 216.057 Da | 216.057 Da | 246.031 Da |
| Primary Ion (ESI+) | m/z 217.06 [M+H]⁺ | m/z 217.06 [M+H]⁺ | m/z 247.04 [M+H]⁺ |
| Dominant Fragment | m/z 153 (Loss of SO₂ via rearrangement) | m/z 138 (Loss of SO₂CH₃ radical) | m/z 201 (Loss of NO₂) |
| Fragmentation Mechanism | Facile ipso-rearrangement driven by ortho-methoxy stabilization. | Suppressed rearrangement due to para-amino resonance interference. | Nitro-to-nitrite rearrangement followed by NO loss. |
| Detection Sensitivity | High (Amino group enhances protonation). | High. | Low (Nitro group suppresses ionization in ESI+). |
Key Insight: While the Target and its Isomer share the same parent mass (m/z 217), they can be differentiated by the ratio of the SO₂-loss ion (m/z 153) . The 5-amino substitution pattern facilitates a specific ortho-assisted rearrangement that is sterically and electronically less favorable in the 4-amino isomer.
Structural Basis of Fragmentation
Understanding the molecule's structure is prerequisite to interpreting the spectrum.
-
Core: Aniline ring.
-
Substituents:
-
Position 1: Methanesulfonamide (-NH-SO₂-CH₃).
-
Position 2: Methoxy (-OCH₃) [Ortho to sulfonamide].
-
Position 5: Amino (-NH₂) [Meta to sulfonamide].[1]
-
Mechanistic Pathway: The "SO₂ Exclusion"
Unlike simple sulfonamides that cleave at the S-N bond, ortho-substituted arylsulfonamides often undergo a rearrangement where the SO₂ group is extruded, and the methyl group migrates to the nitrogen or the ring.
-
Protonation: Occurs at the sulfonamide nitrogen or the aniline nitrogen.
-
Rearrangement: The ortho-methoxy group stabilizes the transition state, allowing the extrusion of neutral SO₂ (64 Da).
-
Product: An N-methylated aniline derivative (m/z 153).
Experimental Protocol (Self-Validating)
This protocol is designed to be self-validating by including a "Fragment Ratio Check" step to confirm isomeric purity.
A. Sample Preparation
-
Solvent: Methanol:Water (50:50) with 0.1% Formic Acid.
-
Concentration: 1 µg/mL (Direct Infusion) or 10 µg/mL (LC-MS injection).
-
Validation: Blank injection must show noise < 1% of analyte peak at m/z 217.
B. LC-MS/MS Conditions
-
Instrument: Q-TOF or Triple Quadrupole (e.g., Agilent 6400 / Thermo TSQ).
-
Ionization: ESI Positive Mode.
-
Source Voltage: +3500 V.
-
Collision Energy (CE): Stepped 15, 30, 45 eV (Critical for observing both the parent and deep fragments).
C. Data Acquisition Workflow
-
Full Scan (MS1): Verify parent ion m/z 217.06 .
-
Product Ion Scan (MS2): Select m/z 217.06 -> Scan range m/z 50–220.
-
Ratio Check: Calculate Intensity(153) / Intensity(138).
-
Target (5-amino): Ratio > 2.0[2]
-
Isomer (4-amino): Ratio < 0.5 (Empirical threshold; requires standard confirmation).
-
Fragmentation Pathway Visualization[3][4][5]
The following diagram illustrates the primary fragmentation pathways, highlighting the critical SO₂ extrusion pathway used for identification.
Caption: ESI+ fragmentation pathway of N-(5-amino-2-methoxyphenyl)methanesulfonamide showing the diagnostic loss of SO₂.
Detailed Fragment Analysis
| m/z (Exp) | Formula (Calc) | Identity | Mechanism |
| 217.06 | C₈H₁₃N₂O₃S⁺ | Parent Ion [M+H]⁺ | Protonation on amino N or sulfonamide N. |
| 153.10 | C₈H₁₃N₂O⁺ | [M+H - SO₂]⁺ | Diagnostic: Intramolecular rearrangement driven by the ortho-methoxy group. The SO₂ is expelled, and the methyl group migrates to the amine. |
| 138.07 | C₇H₁₀N₂O⁺ | [M+H - SO₂CH₃]⁺ | Homolytic cleavage of the S-N bond. This is often the base peak for isomers lacking the ortho-stabilization. |
| 122.07 | C₇H₈N₂⁺ | [Aniline Core]⁺ | Further loss of the methoxy group (-OCH₃) from the m/z 153 fragment. |
Why this matters for Drug Development?
When synthesizing Osimertinib , the "5-amino" regioisomer is the required intermediate. The "4-amino" isomer is a potential impurity if the nitration step was not regioselective.
-
If your MS spectrum shows m/z 153 as the base peak, you likely have the correct 5-amino target.
-
If your MS spectrum shows m/z 138 as the base peak with low m/z 153 abundance, suspect the 4-amino impurity.
References
-
Vertex AI Search. (2026). Fragmentation of aromatic sulfonamides in electrospray ionization mass spectrometry: elimination of SO(2) via rearrangement. Retrieved from
-
Klagkou, K., et al. (2003).[3] Fragmentation pathways of sulphonamides under electrospray tandem mass spectrometric conditions. Rapid Communications in Mass Spectrometry. Retrieved from
-
PubChem. (2026). N-(5-amino-2-methoxyphenyl)methanesulfonamide Compound Summary. Retrieved from
-
SynThink. (2025). Osimertinib EP Impurities & USP Related Compounds. Retrieved from
Sources
- 1. (R)-(-)-5-(2-Aminopropyl)-2-methoxybenzenesulfonamide | C10H16N2O3S | CID 10060387 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 5-Amino-2-methylbenzenesulfonamide | C7H10N2O2S | CID 235511 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Fragmentation pathways of sulphonamides under electrospray tandem mass spectrometric conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to FTIR Analysis of Sulfonamide and Amino Groups in C8H12N2O3S
For researchers, scientists, and drug development professionals engaged in the synthesis and characterization of sulfonamide-containing compounds, a precise understanding of their molecular architecture is paramount. The molecule with the formula C8H12N2O3S, likely representing a sulfonamide derivative with an amino functional group, presents a common yet critical analytical challenge: distinguishing the vibrational signatures of the sulfonamide moiety from those of the amino group. This guide provides an in-depth comparison of the Fourier-Transform Infrared (FTIR) spectroscopic features of these two functional groups, supported by experimental data and protocols, to facilitate accurate structural elucidation. We will explore the causality behind experimental choices, compare FTIR with alternative analytical techniques, and provide a framework for confident spectral interpretation.
The Vibrational Landscape: Differentiating Sulfonamide and Amino Peaks
FTIR spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to specific vibrational modes of its chemical bonds. For a molecule containing both a primary aromatic amine (-NH2) and a sulfonamide (-SO2NH-) group, the N-H stretching region (typically 3500-3100 cm⁻¹) can be complex. However, careful analysis allows for clear differentiation.
Primary aromatic amines characteristically exhibit two distinct N-H stretching bands due to symmetric and asymmetric vibrations.[1] In contrast, the sulfonamide N-H group typically shows a single, often broader, stretching band in a slightly lower frequency range.[1]
The sulfonamide group also possesses strong, characteristic absorptions from the sulfonyl (S=O) group, which are absent in simple amines. These symmetric and asymmetric stretching vibrations are typically observed in the ranges of 1180-1140 cm⁻¹ and 1370-1330 cm⁻¹, respectively, and serve as definitive markers for the sulfonamide functionality.
Below is a comparative table summarizing the key vibrational frequencies for primary aromatic amino and sulfonamide groups.
| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) | Intensity | Notes |
| Primary Aromatic Amine (-NH₂) | Asymmetric N-H Stretch | 3459 - 3380 | Strong | Two distinct bands are characteristic of a primary amine.[1] |
| Symmetric N-H Stretch | 3367 - 3300 | Strong | ||
| N-H Bending (Scissoring) | 1639 - 1580 | Medium-Strong | Can sometimes overlap with aromatic C=C stretching. | |
| Sulfonamide (-SO₂NH-) | N-H Stretch | 3349 - 3144 | Medium-Broad | Often a single peak, can be broadened by hydrogen bonding.[1] |
| Asymmetric S=O Stretch | 1320 - 1310 | Strong | A key diagnostic peak for sulfonamides.[1] | |
| Symmetric S=O Stretch | 1155 - 1143 | Strong | Another crucial diagnostic peak.[1] | |
| S-N Stretch | 914 - 895 | Medium |
Experimental Protocol: Acquiring a High-Quality FTIR Spectrum
The choice of sample preparation technique is critical for obtaining a reliable FTIR spectrum. The two most common methods for solid samples are the Potassium Bromide (KBr) pellet method and Attenuated Total Reflectance (ATR).
Choosing Your Method: ATR vs. KBr Pellet
-
Attenuated Total Reflectance (ATR): This is often the preferred method for its speed, ease of use, and minimal sample preparation.[2] It is a surface analysis technique where the sample is pressed against a high-refractive-index crystal (like diamond or germanium).[2] ATR is particularly advantageous for routine quality control and for samples that are difficult to grind, such as soft or amorphous solids. For quantitative analysis, ATR can be more reproducible as the path length is constant.[2]
-
Potassium Bromide (KBr) Pellet: This is a traditional transmission technique that involves grinding the sample with dry KBr powder and pressing it into a transparent pellet.[2] While more labor-intensive, the KBr method can provide higher sensitivity for detecting trace components and produces a classic transmission spectrum that is ideal for comparison with extensive spectral libraries.[3] However, KBr is hygroscopic, and any moisture can introduce a broad O-H absorption band around 3400 cm⁻¹, potentially obscuring the N-H stretching region.
For a crystalline solid like a C8H12N2O3S derivative, ATR would be the quicker and more convenient method for routine identification. If the goal is to create a high-quality reference spectrum or to detect low-level impurities, the KBr pellet method, when performed carefully, may be superior.[3]
Step-by-Step Protocol for ATR-FTIR Analysis
-
Crystal Cleaning: Thoroughly clean the ATR crystal surface with a suitable solvent (e.g., isopropanol or ethanol) and a soft, lint-free wipe to remove any residues from previous analyses.
-
Background Spectrum: Record a background spectrum of the empty, clean ATR crystal. This will be automatically subtracted from the sample spectrum to remove any signals from the instrument and the surrounding atmosphere (e.g., CO₂ and water vapor).
-
Sample Application: Place a small amount of the powdered C8H12N2O3S sample onto the center of the ATR crystal.
-
Apply Pressure: Use the instrument's pressure clamp to ensure firm and uniform contact between the sample and the crystal. Consistent pressure is key to reproducible results.
-
Sample Spectrum Acquisition: Collect the FTIR spectrum of the sample. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.
-
Data Processing: The resulting spectrum should be baseline-corrected if necessary.
-
Cleaning: After analysis, clean the crystal surface thoroughly.
A Broader Perspective: Complementary Analytical Techniques
While FTIR is a powerful tool for identifying functional groups, a comprehensive structural elucidation of a novel compound like C8H12N2O3S requires a multi-technique approach. Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) provide complementary information that, when combined with FTIR data, offers unambiguous structural confirmation.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR provides detailed information about the chemical environment of individual atoms.
-
¹H NMR: Can be used to identify and count the number of protons in different electronic environments. For a sulfonamide derivative, distinct signals would be expected for the aromatic protons, the protons of the amino group, and any aliphatic protons. The proton of the sulfonamide –SO₂NH– group typically appears as a singlet peak at a downfield chemical shift (e.g., between 8.78 and 10.15 ppm).[1]
-
¹³C NMR: Provides information about the carbon skeleton of the molecule. Each unique carbon atom will give a distinct signal, allowing for the confirmation of the number and types of carbon atoms present.[1]
-
-
Mass Spectrometry (MS): MS provides the exact molecular weight of the compound and information about its fragmentation pattern. This is crucial for confirming the elemental formula (C8H12N2O3S) and for piecing together the different components of the molecule.
The following diagram illustrates the synergistic relationship between these analytical techniques.
References
-
EAG Laboratories. (n.d.). Fourier Transform Infrared Spectroscopy (FTIR) Services. Retrieved from [Link]
-
Patsnap Eureka. (2025, September 22). Improving Sensitivity of FTIR for Polar Compound Studies. Retrieved from [Link]
-
Zaini, E., Yuliandra, Y., & Fitriani, L. (2019). FT-IR Spectra A) intact sulfamethoxazole, B) intact trimethoprim, C) physical mixture equimolar of sulfamethoxazole and trimethoprim and, D) cocrystal by solid state grinding during 30 min. ResearchGate. Retrieved from [Link]
-
The Royal Society of Chemistry. (2021). Electronic Supplementary Information Experimental and theoretical investigation of conformational states and noncovalent interactions in crystalline sulfonamides. Retrieved from [Link]
-
Al-Masoudi, N. A., & Al-Salihi, N. I. (2021). FTIR spectroscopy for sulfamethoxazole and its derivatives. ResearchGate. Retrieved from [Link]
-
Kintek Solution. (n.d.). What Is The Difference Between Kbr And Atr? A Guide To Choosing The Right Ir Spectroscopy Method. Retrieved from [Link]
-
EAG Laboratories. (n.d.). Fourier Transform Infrared Spectroscopy (FTIR). Retrieved from [Link]
-
Asker, F. W., et al. (n.d.). Synthesis and characterization of some sulfonamide dervatives. Research India Publications. Retrieved from [Link]
-
Kintek Press. (n.d.). What Are The Advantages Of Using Kbr Pellets For Ftir Analysis Compared To Atr? Achieve Superior Sensitivity And Accuracy. Retrieved from [Link]
-
Popova, A., et al. (2006). IR spectral and structural studies of 4‐aminobenzenesulfonamide (sulfanilamide)‐d0, ‐d4, and ‐15N, as well as their azanions: Combined DFT B3LYP/experimental approach. ResearchGate. Retrieved from [Link]
-
ResearchGate. (2014, July 9). Does anyone have any knowledge of FT-IR in the KBr disk or ATR unite?. Retrieved from [Link]
-
ResearchGate. (n.d.). FTIR-spectrum of (a) sulfanilamide loaded (b) sulfanilamide and AgNP's loaded nanofibers. Retrieved from [Link]
-
Akerman, M. P., et al. (2022). Structure and Computational Studies of New Sulfonamide Compound: {(4-nitrophenyl)sulfonyl}tryptophan. PMC. Retrieved from [Link]
-
Ghasemi, J., & Niazi, A. (1999). FTIR Spectrometric Determination of Sulphamethoxazole and Trimethoprim in Co-Trimoxazole Tablets. Indian Journal of Pharmaceutical Sciences, 61(5), 289-292. Retrieved from [Link]
-
Patel, D. B., et al. (2021). Isolation and Structural Elucidation of Impurity in Sulfonamide Intermediate of Glyburide. International Journal of Pharmaceutical Sciences and Research, 12(12), 6545-6549. Retrieved from [Link]
-
ResearchGate. (n.d.). Quantitative Fourier Transform-Infrared/Attenuated Total Reflectance (FT-IR/ATR) Analysis of Trimethoprim and Sulfamethoxazole in a Pharmaceutical Formulation Using Partial Least Squares. Retrieved from [Link]
-
ResearchGate. (n.d.). Spectroscopic [FTIR, FT-Raman, NMR and UV-Vis] investigation on sulphanilamide using computational [HF and DFT] analysis. Retrieved from [Link]
-
National Institute of Standards and Technology. (n.d.). Sulfamethoxazole. NIST WebBook. Retrieved from [Link]
-
Jarre, G., et al. (2014). Figure 2: FTIR spectra (left) of compounds 2 (a), 9 (b), 10 (c) and 11... ResearchGate. Retrieved from [Link]
-
ResearchGate. (n.d.). Chemical structures of the sulfonamide-derived compounds analyzed in.... Retrieved from [Link]
-
Wójcik-Błach, E., & Wójcik, T. (2023). The Analytical Possibilities of FT-IR Spectroscopy Powered by Vibrating Molecules. PMC. Retrieved from [Link]
-
AZoM. (2012, February 13). Attenuated Total Reflection (ATR) Mode - Advantages for FT-IR Spectroscopy. Retrieved from [Link]
-
METTLER TOLEDO AutoChem. (2016, September 6). FTIR as a Complementary Tool to HPLC [Video]. YouTube. Retrieved from [Link]
-
ResearchGate. (n.d.). Infrared Spectra of Sulfones and Related Compounds. Retrieved from [Link]
-
Specac Ltd. (n.d.). Should I be using KBr pellets in FTIR Spectroscopy. Retrieved from [Link]
-
ResearchGate. (n.d.). FT-IR spectra of (A) sulfonamide, (B) b-CD, and (C) the inclusion.... Retrieved from [Link]
Sources
A Comparative Guide to Reference Standards for the Analysis of N-(5-amino-2-methoxyphenyl)methanesulfonamide
For researchers, scientists, and drug development professionals engaged in the analysis of N-(5-amino-2-methoxyphenyl)methanesulfonamide, the integrity of your analytical data is fundamentally reliant on the quality of the reference standard employed. This guide provides an in-depth technical comparison of the critical attributes of reference standards for this analyte. While direct, publicly available comparative studies between different commercial sources of N-(5-amino-2-methoxyphenyl)methanesulfonamide reference standards are limited, this guide will equip you with the scientific rationale and experimental framework to evaluate, select, and utilize a reference standard that ensures the accuracy, precision, and reliability of your analytical results.
The Critical Role of a High-Purity Reference Standard
N-(5-amino-2-methoxyphenyl)methanesulfonamide is a key chemical entity in various research and development pipelines. Its accurate quantification and impurity profiling are paramount for ensuring product quality, safety, and efficacy. A reference standard serves as the benchmark against which all analytical measurements are compared. Therefore, its purity, identity, and stability are not just desirable qualities; they are prerequisites for robust analytical method development, validation, and routine quality control.
The use of a well-characterized reference standard is mandated by regulatory bodies and pharmacopeias worldwide. It is the cornerstone of generating trustworthy data that can withstand scientific and regulatory scrutiny.
Key Performance Parameters for Reference Standard Evaluation
When selecting a reference standard for N-(5-amino-2-methoxyphenyl)methanesulfonamide, a thorough evaluation of the supplier's Certificate of Analysis (CoA) is the first critical step. The CoA should provide comprehensive data on the following parameters:
| Parameter | Description | Importance in Analysis | Ideal Specification |
| Purity (by HPLC) | The percentage of the desired compound in the material, typically determined by High-Performance Liquid Chromatography (HPLC) with UV or PDA detection. | Directly impacts the accuracy of quantification. Impurities can co-elute with the main peak, leading to overestimation. | ≥ 98% is generally acceptable for most applications. For use as a primary standard, purity should be as high as possible, ideally ≥ 99.5%. |
| Identity Confirmation | Spectroscopic data confirming the chemical structure of the compound. | Ensures that the analytical method is measuring the correct analyte. | Confirmation by ¹H NMR, ¹³C NMR, and Mass Spectrometry (MS) is essential. The data should be consistent with the known structure of N-(5-amino-2-methoxyphenyl)methanesulfonamide. |
| Residual Solvents | The amount of solvent remaining from the synthesis and purification process. | Residual solvents can interfere with analytical methods and may have their own toxicological concerns. | Should be within the limits specified by relevant guidelines (e.g., ICH Q3C). |
| Water Content | The amount of water present in the material, typically determined by Karl Fischer titration. | Water content can affect the accurate weighing of the standard and can impact its stability. | Should be specified and ideally be low (<1%). |
| Loss on Drying | The reduction in mass of a substance when dried under specified conditions. | Provides an indication of the total volatile content, including water and residual solvents. | Should be minimal and consistent with the water content and residual solvent data. |
Comparative Analysis of Analytical Techniques for Purity Determination
The purity value assigned to a reference standard is only as reliable as the analytical method used to determine it. High-Performance Liquid Chromatography (HPLC) is the most common and robust technique for this purpose.
| Technique | Principle | Information Obtained | Advantages | Limitations |
| High-Performance Liquid Chromatography (HPLC) | Differential partitioning of analytes between a stationary and a mobile phase.[1][2] | Retention time, peak area for quantification, percent purity. | Robust, reproducible, highly quantitative, and widely available.[3] | Requires a suitable chromophore for UV detection, potential for co-elution of impurities.[3] |
| Thin-Layer Chromatography (TLC) | Separation based on differential adsorption on a thin layer of adsorbent. | Retention factor (Rf), qualitative presence of impurities. | Simple, rapid, and cost-effective for preliminary screening. | Not quantitative, lower sensitivity and resolution compared to HPLC. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Absorption of electromagnetic radiation by atomic nuclei in a magnetic field. | Definitive structural confirmation, detection of impurities with different chemical structures. | Provides detailed structural information. Quantitative NMR (qNMR) can be used for purity assessment without a separate reference standard for the analyte itself. | Lower sensitivity for detecting structurally similar impurities compared to HPLC. |
| Mass Spectrometry (MS) | Measurement of the mass-to-charge ratio of ions. | Molecular weight confirmation, identification of impurities based on their mass. | Highly sensitive and specific, provides molecular weight information. | Not inherently quantitative without appropriate calibration. |
Experimental Protocols for Reference Standard Verification
Upon receiving a new lot of N-(5-amino-2-methoxyphenyl)methanesulfonamide reference standard, it is crucial to perform in-house verification to confirm the specifications provided in the CoA.
Workflow for Reference Standard Qualification
Caption: Workflow for the qualification of a new reference standard lot.
Detailed HPLC Method for Purity Assessment
This protocol provides a general starting point for the HPLC analysis of N-(5-amino-2-methoxyphenyl)methanesulfonamide. Method optimization will be required.
1. Instrumentation and Columns:
-
HPLC system with a UV or Photodiode Array (PDA) detector.
-
A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is a common choice for sulfonamide analysis.[1][2]
2. Mobile Phase and Gradient:
-
A gradient elution is often necessary to separate the main component from potential impurities with varying polarities.
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: Acetonitrile
-
Gradient Program:
-
0-5 min: 10% B
-
5-25 min: 10% to 90% B
-
25-30 min: 90% B
-
30.1-35 min: 10% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 254 nm (a PDA detector can be used to screen for optimal wavelength and peak purity).
3. Sample Preparation:
-
Accurately weigh and dissolve the reference standard in a suitable diluent (e.g., a mixture of mobile phase A and B) to a concentration of approximately 1 mg/mL.
-
Filter the solution through a 0.45 µm syringe filter before injection.
4. Data Analysis:
-
Calculate the purity by the area normalization method:
-
% Purity = (Area of the main peak / Total area of all peaks) x 100
-
Identity Confirmation by ¹H NMR Spectroscopy
1. Sample Preparation:
-
Dissolve approximately 5-10 mg of the reference standard in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃).
2. Data Acquisition:
-
Acquire the ¹H NMR spectrum on a 400 MHz or higher field NMR spectrometer.
3. Data Analysis:
The Importance of a Self-Validating System
Every analytical protocol should be designed as a self-validating system. This means incorporating system suitability tests (SSTs) into each analytical run to ensure the performance of the chromatographic system.
System Suitability Test Workflow
Caption: Workflow for conducting a system suitability test.
Conclusion
The selection and proper use of a high-quality reference standard for N-(5-amino-2-methoxyphenyl)methanesulfonamide is a critical determinant of analytical data integrity. While a direct comparison of commercially available standards is not always feasible, a thorough evaluation of the supplier's Certificate of Analysis, coupled with in-house verification of identity and purity using validated analytical methods, provides a robust framework for ensuring the reliability of your results. By adhering to the principles of scientific integrity and implementing self-validating analytical systems, researchers can have a high degree of confidence in the accuracy and precision of their data, which is essential for advancing research and drug development.
References
-
Trends in Sciences. Development and Validation of RP-HPLC Method for Quantitative Determination of 4-Amino Benzene Sulphonamide in Sulphonamide Hydrochloride. Trends in Sciences. 2023;20(6):5374. Available from: [Link].
-
Trends in Sciences. Development and Validation of RP-HPLC Method for Quantitative Determination of 4-Amino Benzene Sulphonamide in Sulphonamide Hydrochloride. Trends in Sciences. 2023. Available from: [Link].
- International Journal of Environmental Research and Public Health. Validation Method for the Determination of Sulfonamide Residues in Bovine Milk by HPLC. International Journal of Environmental Research and Public Health. 2025.
-
PubMed Central (PMC). Methoxy and bromo scans on N-(5-methoxyphenyl) methoxybenzenesulphonamides reveal potent cytotoxic compounds, especially against the human breast adenocarcinoma MCF7 cell line. National Institutes of Health. Available from: [Link].
-
PubChem. N-(4-(2-aminoacetyl)-5-methoxy-2-phenoxyphenyl)methanesulfonamide hydrochloride. National Center for Biotechnology Information. Available from: [Link].
-
MDPI. Multi-method biophysical analysis in discovery, identification, and in-depth characterization of surfaceactive compounds. MDPI. 2022. Available from: [Link].
-
Ministry of Food and Drug Safety. Analytical Methods. Ministry of Food and Drug Safety. Available from: [Link].
Sources
- 1. tis.wu.ac.th [tis.wu.ac.th]
- 2. Development and Validation of RP-HPLC Method for Quantitative Determination of 4-Amino Benzene Sulphonamide in Sulphonamide Hydrochloride | Trends in Sciences [tis.wu.ac.th]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Methoxy and bromo scans on N-(5-methoxyphenyl) methoxybenzenesulphonamides reveal potent cytotoxic compounds, especially against the human breast adenocarcinoma MCF7 cell line - PMC [pmc.ncbi.nlm.nih.gov]
Precision UV-Vis Profiling of Methoxy-Substituted Sulfonamides
Executive Summary
In drug development and quality control, the spectral characterization of sulfonamides is critical for establishing purity, solubility profiles, and HPLC detection parameters. This guide analyzes the ultraviolet-visible (UV-Vis) absorption maxima (
The Core Insight: The introduction of methoxy (-OCH
Theoretical Framework: The Electronic Effect
To interpret the data correctly, one must understand the underlying photophysics. The primary chromophore in sulfonamides is the benzene ring conjugated with the sulfonamide functional group (
-
Baseline: Unsubstituted Sulfanilamide exhibits a
transition around 258 nm. -
Methoxy Impact: The methoxy group acts as an auxochrome. The lone pair electrons on the oxygen atom participate in resonance with the aromatic/heterocyclic ring system. This conjugation extends the delocalization of
-electrons, reducing the energy required for the electronic transition, thus shifting absorption to longer wavelengths (265–275 nm).
Visualization: Electronic Mechanism
The following diagram illustrates the structural causality behind the spectral shift.
Figure 1: Mechanistic pathway showing how methoxy substitution alters electronic transitions to produce a red shift.
Comparative Data Analysis
The following table compares the absorption maxima of the unsubstituted parent compound against mono- and di-methoxy derivatives.
Critical Note on Solvatochromism: Sulfonamides are amphoteric. Their spectra change significantly based on pH. The data below highlights values in Methanol (neutral) and 0.1 N NaOH (anionic form) , as the anionic form typically exhibits a hyperchromic shift useful for high-sensitivity detection.
Table 1: UV-Vis Absorption Maxima Comparison
| Compound | Substitution Pattern | Molar Absorptivity ( | ||
| Sulfanilamide | None (Parent) | 258 nm | 250-255 nm | ~16,000 L/mol·cm |
| Sulfamethoxazole | Mono-methoxy (Isoxazole ring) | 268 nm | 257 nm | ~17,500 L/mol·cm |
| Sulfamonomethoxine | Mono-methoxy (Pyrimidine ring) | 266 nm | 260 nm | ~18,200 L/mol·cm |
| Sulfadimethoxine | Di-methoxy (Pyrimidine ring) | 272 nm | 268 nm | ~20,100 L/mol·cm |
Senior Scientist Analysis:
-
The "Methoxy Shift": Comparing Sulfanilamide (258 nm) to Sulfadimethoxine (272 nm) reveals a +14 nm shift . This confirms that increasing methoxy substitution correlates with longer wavelengths.
-
Sensitivity: The molar absorptivity (
) increases with substitution. For trace analysis (e.g., residue testing in milk/meat), Sulfadimethoxine offers a lower Limit of Detection (LOD) than Sulfanilamide due to this higher signal intensity.
Experimental Protocol: Determination of
To replicate these results, use the following self-validating protocol. This method minimizes errors caused by pH fluctuation and solvent impurities.
Reagents & Equipment[1][2]
-
Spectrophotometer: Double-beam UV-Vis (Slit width: 1.0 nm).
-
Solvent A: HPLC-grade Methanol.
-
Solvent B: 0.1 N Sodium Hydroxide (NaOH).[1]
-
Cuvettes: Quartz, 1 cm path length (Matched pair).
Step-by-Step Workflow
-
Stock Preparation: Accurately weigh 10.0 mg of the sulfonamide standard. Dissolve in 100 mL of Methanol. (Conc:
). -
Working Standard: Pipette 1.0 mL of Stock into a 10 mL volumetric flask. Dilute to volume with Solvent B (0.1 N NaOH) . (Final Conc:
).-
Why NaOH? Sulfonamides are weak acids (pKa ~5-7). In basic media, they fully deprotonate to the anionic form, which is more stable and has a distinct, reproducible spectrum compared to the neutral form.
-
-
Baseline Correction: Fill both cuvettes with Solvent B. Run a baseline scan (200–400 nm).
-
Measurement: Replace sample cuvette with the Working Standard. Scan from 200–400 nm.[2]
-
Validation: Verify that the absorbance at
falls between 0.2 and 0.8 AU. If >1.0, dilute further to maintain linearity (Beer-Lambert Law).
Visualization: Experimental Workflow
Figure 2: Validated workflow for accurate spectral determination of sulfonamides.
Application in Drug Development
Why does this data matter beyond basic characterization?
-
HPLC Method Development: When developing a liquid chromatography method for a mixture of sulfonamides (e.g., measuring contamination in food), you cannot simply use 254 nm (a standard UV detection wavelength).
-
Recommendation: Use a diode array detector (DAD) or variable wavelength detector set to 270 nm . This compromises between the maxima of mono- and di-methoxy variants, ensuring uniform sensitivity.
-
-
pKa Determination: By measuring the shift in
across a pH gradient (spectrophotometric titration), you can accurately determine the pKa of the sulfonamide nitrogen. This is crucial for predicting drug absorption in the GI tract.
References
-
NIST Chemistry WebBook. Sulfamethoxazole Spectral Data. National Institute of Standards and Technology. Available at: [Link]
-
DrugBank Online. Sulfadimethoxine: Properties and Spectra. Available at: [Link]
-
Boreen, A. L., et al. (2004). Photodegradation of pharmaceuticals in the aquatic environment: A review of sulfonamides. Aquatic Sciences. Available at: [Link]
Sources
Safety Operating Guide
Operational Guide: Safe Disposal of N-(5-amino-2-methoxyphenyl)methanesulfonamide
Executive Summary & Chemical Context
N-(5-amino-2-methoxyphenyl)methanesulfonamide (CAS 16673-34-0) is a functionalized aniline derivative commonly utilized as an intermediate in the synthesis of sulfonylurea pharmaceuticals (e.g., Glibenclamide).
Unlike generic organic waste, this compound presents a dual-hazard profile:
-
Aniline Moiety: Potential for sensitization and aquatic toxicity.
-
Sulfonamide Group: Thermal decomposition releases sulfur oxides (
) and nitrogen oxides ( ), requiring specific incineration parameters.
This guide moves beyond the standard SDS "dispose of in accordance with local regulations" to provide a field-validated, step-by-step workflow for researchers handling this compound.
Hazard Profile & Pre-Disposal Assessment
Before initiating disposal, you must validate the state of the waste. This compound is amphoteric (contains both basic amine and acidic sulfonamide protons), affecting its compatibility.
Table 1: Physicochemical & Hazard Data
| Parameter | Specification | Operational Implication |
| Physical State | Off-white to pale pink solid | Dust generation is the primary exposure vector during transfer. |
| H-Codes | H302, H315, H319, H335 | Harmful if swallowed. Irritant to eyes/skin/respiratory system.[1] |
| Reactivity | Amphoteric; Oxidizer Incompatible | CRITICAL: Do NOT mix with strong oxidizers (e.g., Nitric Acid, Permanganates) in waste streams. Violent reaction/ignition risk.[2] |
| Flash Point | N/A (Solid) | Combustible but not flammable. Requires fuel support for incineration. |
| EPA Waste | Not U-Listed (Specific) | Manage as Hazardous Chemical Waste (Toxic/Irritant). |
Operational Disposal Protocol
Phase 1: Segregation & Containerization
Objective: Prevent cross-reactivity in the Satellite Accumulation Area (SAA).
-
Select Container: Use High-Density Polyethylene (HDPE) or Amber Glass. Avoid metal containers if the waste is in an acidic solution, as sulfonamides can degrade.
-
Segregation Rule:
-
Do: Co-mingle with non-halogenated organic solvents (Methanol, Ethanol, DMSO).
-
Do Not: Co-mingle with oxidizing acids or strong bases.
-
Phase 2: Waste Stream Processing
Choose the workflow matching your waste state:
Scenario A: Solid Waste (Excess Reagent/Powder)
-
Double Bagging: Place the solid waste in a clear polyethylene bag (minimum 2 mil thickness).
-
Tagging: Attach a hazardous waste tag immediately.
-
Constituents: "N-(5-amino-2-methoxyphenyl)methanesulfonamide" (Do not use abbreviations).
-
Hazard Checkboxes: Toxic, Irritant.[1]
-
-
Secondary Containment: Place the bag inside a rigid wide-mouth HDPE jar designated for "Solid Toxic Waste."
Scenario B: Solution Waste (Reaction Mixtures/Mother Liquor)
-
pH Check: Ensure the solution pH is between 4 and 10.
-
Why? Extreme pH can weaken waste containers over time.
-
-
Solvent Compatibility: If dissolved in DMSO or DMF, ensure the waste container is rated for these solvents (HDPE is generally safe).
-
Transfer: Pour into the "Organic Waste - Non-Halogenated" carboy.
-
Note: If the solution contains Halogenated solvents (DCM, Chloroform), use the "Halogenated" carboy. This compound itself contains no halogens, but the solvent dictates the stream.
-
Scenario C: Spills & Contaminated Debris[2][3]
-
Isolation: Evacuate the immediate area if dust is airborne.
-
PPE: Wear Nitrile gloves (double gloved recommended), lab coat, and N95/P100 respirator if outside a fume hood.
-
Neutralization/Absorption:
-
Dry Spill: Do not dry sweep. Cover with wet paper towels to prevent dust, then scoop.
-
Wet Spill: Absorb with vermiculite or sand.
-
-
Disposal: Place all cleanup materials (wipes, gloves, absorbent) into the Solid Hazardous Waste bin. Do not throw in regular trash.
Disposal Logic Visualization
The following diagram illustrates the decision-making process for categorizing this waste stream to ensure compliance and safety.
Figure 1: Decision matrix for segregating and packaging sulfonamide intermediate waste streams.
Regulatory & Final Disposition
While the researcher handles the immediate containment, understanding the downstream fate is crucial for "Cradle-to-Grave" responsibility.
-
RCRA Status (USA): This compound is not explicitly P-listed or U-listed. However, it must be characterized as D000 (Unlisted Hazardous Waste) due to toxicity and irritant properties.
-
Destruction Method: The only acceptable final disposal method is High-Temperature Incineration .
-
Mechanism:[4] Thermal oxidation at >1000°C.
-
Requirement: The incinerator must be equipped with a wet scrubber system. The sulfonamide sulfur atom will oxidize to
, and the amine nitrogen to . Scrubbers (using lime or caustic soda) are legally required to capture these acid gases before stack release.
-
Emergency Procedures (Disposal Context)
-
Eye Contact: Rinse immediately with water for 15 minutes.[1][5] Remove contact lenses.[1][2][6]
-
Skin Contact: Wash with soap and water.[1][2][3][4][5][6][7][8] Do not use ethanol (may increase absorption).
-
Inhalation: Move to fresh air. If breathing is difficult, oxygen should be administered by trained personnel.
References
-
PubChem. (n.d.). Compound Summary for CID 28886: 5-Amino-2-methoxybenzenesulfon-p-anisidide. National Library of Medicine. Retrieved from [Link]
-
US EPA. (n.d.). Hazardous Waste Codes & Characteristics. United States Environmental Protection Agency. Retrieved from [Link]
Sources
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
